Technical Documentation Center

(2R)-2-Cyclopropyl-2-hydroxyacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-2-Cyclopropyl-2-hydroxyacetic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (2R)-2-Cyclopropyl-2-hydroxyacetic Acid

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract (2R)-2-Cyclopropyl-2-hydroxyacetic acid is a chiral building block of significant interest in medicinal chemistry and organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural motif, combining a cyclopropyl ring with an α-hydroxy acid functionality, imparts specific stereochemical and electronic properties that are valuable in the design of novel therapeutic agents and other functional molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of (2R)-2-Cyclopropyl-2-hydroxyacetic acid, offering both established data and field-proven insights into the experimental methodologies for their determination. The intended audience includes researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application.

Compound Identification and Core Structure

(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a carboxylic acid characterized by a cyclopropyl group and a hydroxyl group attached to the alpha-carbon, which is a chiral center with the (R)-configuration.

IdentifierValueSource
IUPAC Name (2R)-2-Cyclopropyl-2-hydroxyacetic acidN/A
Synonyms (2R)-cyclopropyl(hydroxy)ethanoic acid[1]
CAS Number 134624-47-8[1]
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.12 g/mol [1]
Chemical Structure dot graph G { layout=neato; node [shape=none, margin=0]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="O"]; C6 [label="O"]; C7 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; C1 -- C2; C1 -- C3; C2 -- C3; C1 -- C4; C4 -- C5 [label="=O"]; C4 -- C6; C6 -- H1; C1 -- H2; C2 -- H3; C2 -- H4; C3 -- H5; C3 -- H6; C1 -- C7; C7 -- H7; C4 -- H8 [style=invis]; } N/A
InChI Key WGYFYSOUPAKFHY-SCSAIBSYSA-N[1]

Physicochemical Properties: A Detailed Analysis

A thorough understanding of the physicochemical properties of a molecule is paramount for its successful application in research and development, particularly in the pharmaceutical industry where properties like solubility and acidity can profoundly impact bioavailability and efficacy.

Physical State and Appearance

(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a solid at room temperature. Generally, aliphatic carboxylic acids with more than eight carbon atoms are solids at ambient temperatures.[2][3]

Melting Point

Experimental Protocol: Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • Causality: A narrow melting point range is indicative of a high degree of purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Boiling Point

Due to its solid state at room temperature and the propensity for thermal decomposition at elevated temperatures, the experimental determination of the boiling point of (2R)-2-Cyclopropyl-2-hydroxyacetic acid is challenging. Carboxylic acids generally have high boiling points due to the formation of stable hydrogen-bonded dimers.[2][3][5] For comparison, butanoic acid, which has a similar number of heavy atoms, has a boiling point of 164 °C.[3]

Solubility

The solubility of (2R)-2-Cyclopropyl-2-hydroxyacetic acid is a critical parameter for its use in various applications, especially in biological systems.

  • Water: As a small carboxylic acid with polar hydroxyl and carboxyl groups, it is expected to be soluble in water.[2][6] The ability to form hydrogen bonds with water molecules facilitates its dissolution.[2]

  • Organic Solvents: It is anticipated to be soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol) and acetone. Its solubility in nonpolar solvents like hexane is likely to be limited.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to solubility testing can provide valuable information about the functional groups present in a molecule.

  • Apparatus: Test tubes, vortex mixer.

  • Procedure:

    • Add a small amount of the compound (approx. 10-20 mg) to separate test tubes containing ~1 mL of various solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether, hexane).

    • Vortex each tube to ensure thorough mixing.

    • Observe and record whether the compound dissolves completely, partially, or not at all.

  • Causality:

    • Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding.

    • Solubility in 5% NaOH and 5% NaHCO₃ is characteristic of acidic compounds like carboxylic acids. The reaction with sodium bicarbonate, often accompanied by the evolution of carbon dioxide gas, is a strong indicator of a carboxylic acid.

    • Solubility in organic solvents is governed by the "like dissolves like" principle, where the polarity of the solute and solvent are matched.

Acidity (pKa)

The pKa of a compound is a measure of its acidity. For (2R)-2-Cyclopropyl-2-hydroxyacetic acid, the carboxylic acid proton is the most acidic. The presence of the electron-withdrawing hydroxyl group on the α-carbon is expected to increase the acidity (lower the pKa) compared to a simple alkyl carboxylic acid. For example, the pKa of propanoic acid is approximately 4.87, while the pKa of the structurally related lactic acid (2-hydroxypropanoic acid) is about 3.86. Therefore, the pKa of (2R)-2-Cyclopropyl-2-hydroxyacetic acid is predicted to be in a similar range, likely between 3.5 and 4.5. The EPA's CompTox Chemicals Dashboard lists a predicted acidic pKa of 4.31 for a similar compound, [(1S,2R)-2-(Methoxycarbonyl)cyclopropyl]acetic acid.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

  • Apparatus: pH meter with a combination electrode, burette, magnetic stirrer, beaker.

  • Procedure:

    • A precisely weighed amount of the acid is dissolved in a known volume of deionized water.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • The data is plotted as pH versus the volume of titrant added.

    • The equivalence point is determined from the inflection point of the titration curve. The half-equivalence point, where half of the acid has been neutralized, corresponds to the pH at which pH = pKa.

  • Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the deprotonated to protonated forms of the acid. At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, simplifying the equation to pH = pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • Cyclopropyl protons (CH₂ and CH): A complex multiplet in the upfield region, typically between 0.4 and 1.2 ppm.

  • α-proton (CH): A signal that would be a doublet of doublets or a more complex multiplet due to coupling with the cyclopropyl protons, expected to be in the region of 3.5 to 4.5 ppm. Its chemical shift will be influenced by the adjacent hydroxyl and carboxyl groups.

  • Hydroxyl proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically appearing between 2 and 5 ppm.

  • Carboxyl proton (COOH): A very broad singlet at a downfield chemical shift, usually above 10 ppm, and often not observed depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum:

  • Cyclopropyl carbons (CH₂): Signals in the upfield region, typically between 5 and 15 ppm.

  • Cyclopropyl carbon (CH): A signal in the upfield region, likely between 10 and 20 ppm.

  • α-carbon (CH): A signal in the range of 65 to 75 ppm, shifted downfield by the attached hydroxyl and carboxyl groups.

  • Carbonyl carbon (C=O): A signal in the downfield region, typically between 170 and 180 ppm.

Caption: Predicted NMR spectral regions for the compound.

Infrared (IR) Spectroscopy

The IR spectrum of an α-hydroxy carboxylic acid is characterized by several key absorption bands.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations. This broadening is due to strong hydrogen bonding between the carboxylic acid dimers.

  • O-H Stretch (Alcohol): A sharper band, typically in the range of 3200-3600 cm⁻¹, which may be distinguishable from the carboxylic acid O-H stretch.

  • C-H Stretch (Cyclopropyl and α-H): Sharp peaks typically appearing just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1700-1760 cm⁻¹. The exact position can be influenced by hydrogen bonding.

  • C-O Stretch: A band in the fingerprint region, typically between 1210 and 1320 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, (2R)-2-Cyclopropyl-2-hydroxyacetic acid (MW = 116.12) would be expected to show a molecular ion peak (M⁺) at m/z 116 under electron ionization (EI). Common fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), or cleavage of the cyclopropyl ring. Electrospray ionization (ESI) would likely show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 115 in negative ion mode, or the protonated molecule [M+H]⁺ at m/z 117 in positive ion mode.

Conclusion

(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a valuable chiral synthon with a unique combination of functional groups. This guide has provided a detailed overview of its key physicochemical properties and the established methodologies for their determination. While specific experimental data for some properties are not widely published, this document offers a robust framework for researchers and developers to understand and utilize this compound effectively. The provided experimental protocols and predicted spectral data serve as a practical resource for laboratory work and data interpretation. As the applications of this molecule continue to expand, a comprehensive understanding of its fundamental properties will be crucial for innovation in drug discovery and materials science.

References

  • Moodle. Physical Properties of Carboxylic Acids. [Link]

  • Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. [Link]

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]

  • Science Ready. Carboxylic Acids – HSC Chemistry. [Link]

  • Aliphatic Carboxylic Acids. [Link]

  • PubChem. (2R)-2-cyclopentyl-2-hydroxyacetic acid. [Link]

  • U.S. Environmental Protection Agency. [(1S,2R)-2-(Methoxycarbonyl)cyclopropyl]acetic acid Properties. [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of (2R)-2-Cyclopropyl-2-hydroxyacetic Acid: A Roadmap to Crystallographic Analysis

Abstract (2R)-2-Cyclopropyl-2-hydroxyacetic acid is a chiral building block of significant interest in medicinal chemistry, incorporating the valuable cyclopropyl motif. The three-dimensional arrangement of molecules in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a chiral building block of significant interest in medicinal chemistry, incorporating the valuable cyclopropyl motif. The three-dimensional arrangement of molecules in the solid state, dictated by the crystal structure, is paramount for understanding its physicochemical properties, guiding polymorphism screening, and enabling structure-based drug design. To date, a public crystal structure for this specific compound has not been reported. This technical guide provides a comprehensive, field-proven roadmap for researchers to determine the single-crystal X-ray structure of (2R)-2-Cyclopropyl-2-hydroxyacetic acid. We will delve into the theoretical underpinnings of its expected intermolecular interactions, provide detailed experimental protocols for crystallization and data collection, and outline the workflow for structure solution and refinement. This document serves as both a strategic plan and a practical bench-level guide for drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl Moiety and Structural Insight

The cyclopropyl group is a highly sought-after structural element in modern drug discovery.[1] Its unique stereoelectronic properties, stemming from significant ring strain and "pseudo-double bond" character, allow it to serve as a versatile bioisostere for alkenes or gem-dimethyl groups.[2][3] Functionally, incorporating a cyclopropyl ring can impart conformational rigidity, enhance metabolic stability by reducing susceptibility to cytochrome P450 oxidation, and improve binding potency by locking a molecule into its bioactive conformation.[4][5]

Determining the single-crystal X-ray structure of a molecule like (2R)-2-Cyclopropyl-2-hydroxyacetic acid is a critical step in its development. The precise knowledge of atomic coordinates, bond lengths, and bond angles provides unambiguous proof of its absolute stereochemistry.[6] Furthermore, understanding the crystal packing and the network of intermolecular interactions is essential for predicting and controlling solid-state properties such as solubility, dissolution rate, and stability, which are all critical parameters in pharmaceutical formulation.

This guide, therefore, addresses the current information gap by presenting a systematic approach to obtaining and analyzing the crystal structure of this important chiral building block.

Theoretical Framework: Predicting Intermolecular Interactions

Before embarking on experimental work, it is crucial to develop a hypothesis for the potential supramolecular assembly of (2R)-2-Cyclopropyl-2-hydroxyacetic acid in the solid state. The molecule possesses three key functional groups capable of engaging in hydrogen bonding: the carboxylic acid hydroxyl group (donor), the carboxylic acid carbonyl group (acceptor), and the secondary alcohol group (donor and acceptor).

As an alpha-hydroxy carboxylic acid (AHA), its hydrogen bonding patterns are expected to be more complex than those of simple carboxylic acids.[7] While simple carboxylic acids almost universally form centrosymmetric dimers via the classic R²₂(8) hydrogen-bond synthon, AHAs can engage in a richer variety of motifs.[8][9] We can anticipate a strong competition and interplay between several potential hydrogen bonds:

  • Carboxylic Acid Dimerization: The formation of the R²₂(8) motif between two carboxylic acid groups.

  • Carboxyl-Alcohol Chains: The hydroxyl group of one molecule could donate a hydrogen to the carbonyl oxygen of a neighboring molecule, forming catemeric chains.

  • Alcohol-Carboxyl Chains: The carboxylic acid OH could donate to the alcohol oxygen of an adjacent molecule.

  • Alcohol Dimers or Chains: The alcohol groups could interact with each other, though this is generally less favorable than interactions involving the more acidic carboxylic acid proton.

Based on studies of related AHAs, the predominant interactions are likely to involve hydrogen bonds between the carboxylic acid of one molecule and the hydroxyl group of another (HB 12), and between the hydroxyl group and the carbonyl oxygen of a third molecule (HB 23).[7] These interactions can lead to the formation of linear or cyclic supramolecular synthons. The chirality of the (2R) enantiomer precludes the formation of a centrosymmetric crystal lattice, meaning the compound must crystallize in one of the 65 chiral space groups.

Experimental Roadmap for Structure Determination

This section provides a detailed, self-validating protocol for obtaining diffraction-quality single crystals and determining the molecular structure.

Part A: Material Procurement and Purity Validation

The success of any crystallization experiment is predicated on the purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

Protocol 1: Purity Assessment

  • Procurement: Obtain (2R)-2-Cyclopropyl-2-hydroxyacetic acid from a reputable supplier (e.g., Sigma-Aldrich, Fluorochem) with a stated purity of ≥95%.

  • Initial Characterization: Confirm the identity and approximate purity of the bulk material using ¹H NMR and LC-MS.

  • Purity Threshold: For crystallization, a purity of >98% is highly recommended. If initial characterization suggests lower purity, purification by column chromatography or preparative HPLC is advised before proceeding.

Part B: Crystallization Screening Workflow

Finding the right conditions to grow a single crystal suitable for X-ray diffraction often requires a systematic screening of various solvents and crystallization techniques.[10] A crystal size of approximately 0.1-0.25 mm in all dimensions is ideal.[11]

Protocol 2: Solvent Solubility Test

  • Place ~5 mg of the compound into each of several small vials.

  • Add a common organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, Water) dropwise to each vial at room temperature, vortexing between additions.

  • Categorize solvents as:

    • High Solubility: Dissolves completely in <0.5 mL.

    • Moderate Solubility: Dissolves in 0.5 - 2.0 mL.

    • Low Solubility: Does not fully dissolve in >2.0 mL.

  • This data is crucial for selecting appropriate solvents for the methods below. Moderately soluble solvents are often the best starting point for slow evaporation. High solubility solvents are good candidates for use with a low solubility anti-solvent in vapor diffusion or layering experiments.

Protocol 3: Crystallization Method Screening

  • Method 1: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a moderately soluble solvent (e.g., Ethyl Acetate, Acetone) in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Store the vial in a vibration-free environment and observe over several days to weeks.[12]

  • Method 2: Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., Ethanol/Water mixture) at an elevated temperature (e.g., 40-50°C).

    • Ensure all solid is dissolved. If any particulates remain, perform a hot filtration.[13]

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C). The flask can be placed in an insulated container (e.g., a dewar) to slow the cooling rate.[11]

  • Method 3: Vapor Diffusion (Hanging or Sitting Drop):

    • Dissolve the compound in a small amount of a "good" solvent (high solubility).

    • Place this solution as a small drop (hanging drop) on a siliconized glass slide or in a small inner vial (sitting drop).

    • Place the slide or inner vial inside a larger, sealed chamber containing a larger volume of a "bad" solvent (anti-solvent, low solubility) in which the good solvent is miscible.[12][14]

    • The anti-solvent vapor will slowly diffuse into the solution drop, reducing the compound's solubility and promoting crystallization.

  • Method 4: Solvent Layering:

    • Prepare a concentrated solution of the compound in a dense "good" solvent (e.g., Dichloromethane).

    • Carefully layer a less dense, miscible "bad" solvent (e.g., Hexane) on top of the solution, minimizing mixing at the interface.

    • Crystals may form at the interface as the solvents slowly mix.[12]

The following diagram illustrates the decision-making process for crystallization screening.

Crystallization_Workflow start Start: High Purity (>98%) Compound sol_test Solubility Screening (Multiple Solvents) start->sol_test categorize Categorize Solvents: High / Moderate / Low sol_test->categorize mod_sol Moderate Solubility categorize->mod_sol Identified high_sol High Solubility categorize->high_sol Identified evap Method 1: Slow Evaporation mod_sol->evap cool Method 2: Slow Cooling mod_sol->cool diff Method 3: Vapor Diffusion high_sol->diff Requires anti-solvent layer Method 4: Solvent Layering high_sol->layer Requires anti-solvent outcome Select Best Quality Crystal for XRD Analysis evap->outcome cool->outcome diff->outcome layer->outcome

Caption: Decision workflow for crystallization method selection.

Part C: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it must be analyzed to generate the diffraction data.

Protocol 4: Data Collection

  • Crystal Mounting: Carefully select a well-formed, transparent crystal with sharp edges and no visible cracks under a polarized light microscope.[11] Mount the crystal on a cryoloop using cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.

  • Instrument Setup: Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS).[15]

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. This step will also provide an initial assessment of crystal quality.

  • Data Collection Strategy: Based on the determined crystal system, the instrument software will calculate an optimal strategy to collect a complete, highly redundant dataset. This typically involves a series of scans (e.g., ω-scans) at different crystal orientations.[15]

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection, applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data to produce a final reflection file (e.g., an HKL file).

Part D: Structure Solution and Refinement

The final step is to convert the diffraction data into a chemically meaningful atomic model.

Protocol 5: Structure Solution and Refinement

  • Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. For a chiral molecule like (2R)-2-Cyclopropyl-2-hydroxyacetic acid, this must be a non-centrosymmetric space group.

  • Structure Solution: The initial atomic positions are found using either direct methods or dual-space methods (e.g., SHELXT, Olex2). This provides a rough initial model of the molecule.[6]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares refinement (e.g., SHELXL). This process iteratively adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Location: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints. The positions of the acidic and hydroxyl protons are critical for confirming the hydrogen-bonding network.

  • Validation: The final structure is validated using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and by checking for any unresolved electron density peaks or structural anomalies using software like PLATON. A final Crystallographic Information File (CIF) is generated.

The overall process from crystal to final structure is depicted below.

XRD_Workflow crystal Single Crystal Selection (Microscope) mount Mount & Cryo-cool (100 K) crystal->mount diffractometer Data Collection (X-ray Diffractometer) mount->diffractometer process Data Integration & Scaling (Generate HKL file) diffractometer->process solve Structure Solution (Direct/Dual Methods) process->solve refine Least-Squares Refinement (Refine atomic positions) solve->refine validate Model Validation & Output (Generate CIF) refine->validate cif Final Crystal Structure (CIF) validate->cif

Caption: Workflow for single-crystal X-ray structure determination.

Anticipated Data and Presentation

Upon successful completion of the described workflow, a comprehensive set of crystallographic data will be obtained. This data should be summarized in a standard format for publication and database deposition.

Table 1: Expected Crystallographic Data Summary

ParameterExpected Value / Information
Chemical FormulaC₅H₈O₃
Formula Weight116.12 g/mol
Crystal SystemTo be determined (e.g., Orthorhombic, Monoclinic)
Space GroupTo be determined (must be a chiral space group)
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined (number of molecules per unit cell)
Density (calculated)To be determined (typically 1.2-1.5 g/cm³)
Absorption Coeff. (mm⁻¹)To be determined
Temperature (K)100(2) K
Wavelength (Å)0.71073 (Mo Kα) or 1.54184 (Cu Kα)
Reflections CollectedTo be determined
Unique ReflectionsTo be determined
R_int< 0.05 for good data
Final R indices [I>2σ(I)]R1 < 0.05
R indices (all data)wR2 < 0.15
Goodness-of-Fit (S)~1.0
Flack Parameter~0.0(1) (confirms absolute stereochemistry)

Conclusion

While the crystal structure of (2R)-2-Cyclopropyl-2-hydroxyacetic acid is not currently in the public domain, this guide provides the necessary theoretical framework and detailed, actionable protocols to determine it. By following this systematic approach—from ensuring material purity and conducting thorough crystallization screening to meticulous data collection and refinement—researchers can successfully elucidate the three-dimensional structure. The resulting crystallographic data will be invaluable for advancing the use of this chiral building block in drug development, enabling a deeper understanding of its solid-state behavior and facilitating future intellectual property claims.

References

  • A. Gois, et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]

  • Grokipedia. (n.d.). Cyclopropyl group. Grokipedia.
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • A. G. Starikov, et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. MDPI. Available at: [Link]

  • Proanalytical. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Proanalytical. Available at: [Link]

  • S. S. T. T. T. T. T. T. T. Wardell, et al. (n.d.). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. PMC. Available at: [Link]

  • A. K. A. K. A. K. A. K. Kálmán, et al. (n.d.). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. CORE. Available at: [Link]

  • G. Parkin, et al. (2022). Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid. Columbia University. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.2: Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Unknown. (n.d.). crystallization of small molecules. Unknown. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH. Available at: [Link]

  • Unknown. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. Available at: [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester. Google Patents.
  • Unknown. (n.d.). Exp 2 - Crystallization. Unknown. Available at: [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (2R)-2-cyclopentyl-2-hydroxyacetic acid. PubChem. Available at: [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Unknown. Available at: [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Unknown. (n.d.). Guide for crystallization. Unknown. Available at: [Link]

Sources

Foundational

Synonyms for (2R)-2-Cyclopropyl-2-hydroxyacetic acid like (2R)-cyclopropyl(hydroxy)ethanoic acid

An In-depth Technical Guide to (2R)-2-Cyclopropyl-2-hydroxyacetic acid For Researchers, Scientists, and Drug Development Professionals Abstract (2R)-2-Cyclopropyl-2-hydroxyacetic acid, a chiral building block, is of sign...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2R)-2-Cyclopropyl-2-hydroxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-Cyclopropyl-2-hydroxyacetic acid, a chiral building block, is of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural combination of a cyclopropyl ring and a hydroxyacetic acid moiety imparts valuable properties to molecules that incorporate it. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in the creation of novel therapeutics. The content herein is intended to serve as a technical resource for professionals engaged in drug discovery and development.

Introduction

The cyclopropane ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceutical drugs.[1] Its presence often confers unique conformational rigidity and metabolic stability, making it a desirable feature in drug design.[1][2] (2R)-2-Cyclopropyl-2-hydroxyacetic acid is a key chiral intermediate that leverages these benefits. As a versatile scaffold, it provides a foundation for the synthesis of more complex molecules with potential therapeutic applications. This guide will delve into the technical details of this important compound.

Nomenclature and Identification

Accurate identification of chemical compounds is crucial for scientific communication and reproducibility. (2R)-2-Cyclopropyl-2-hydroxyacetic acid is known by several synonyms, and its unique identifiers are essential for database searches and procurement.

Synonyms:

  • (2R)-cyclopropyl(hydroxy)ethanoic acid

  • (R)-2-Cyclopropyl-2-hydroxyacetic acid[3]

  • (R)-Cyclopropylglycolic acid

Key Identifiers:

IdentifierValueSource
CAS Number 134624-47-8[3]
Molecular Formula C5H8O3
Molecular Weight 116.12 g/mol
InChI Key WGYFYSOUPAKFHY-SCSAIBSYSA-N
MDL Number MFCD19230690

Physicochemical and Safety Data

Understanding the physical and chemical properties of a compound is fundamental to its handling, storage, and application in experimental settings.

Physicochemical Properties:

PropertyValue
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Room temperature or Ambient Storage

Safety Information:

(2R)-2-Cyclopropyl-2-hydroxyacetic acid is associated with certain hazards, and appropriate safety precautions must be taken.

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water).

  • GHS Pictogram: GHS07

Synthesis and Manufacturing

The synthesis of chiral compounds like (2R)-2-Cyclopropyl-2-hydroxyacetic acid requires stereoselective methods to ensure the desired enantiomer is produced with high purity. While specific proprietary synthesis routes may vary between manufacturers, general approaches often involve asymmetric synthesis or resolution of a racemic mixture.

A generalized synthetic workflow can be conceptualized as follows:

G cluster_0 Synthesis Pathway Starting Materials Starting Materials Racemic Mixture Synthesis Racemic Mixture Synthesis Starting Materials->Racemic Mixture Synthesis Chemical Reactions Chiral Resolution Chiral Resolution Racemic Mixture Synthesis->Chiral Resolution e.g., Diastereomeric Salt Formation Purification Purification Chiral Resolution->Purification e.g., Crystallization, Chromatography Final Product Final Product Purification->Final Product G cluster_1 Drug Discovery Workflow Building Block (2R)-2-Cyclopropyl-2-hydroxyacetic acid Lead Generation Library Synthesis Building Block->Lead Generation Screening Biological Assays Lead Generation->Screening Lead Optimization Lead Optimization Screening->Lead Optimization Candidate Selection Candidate Selection Lead Optimization->Candidate Selection

Sources

Exploratory

Safety and Handling Precautions for (2R)-2-Cyclopropyl-2-hydroxyacetic Acid

Technical Monograph & Operational Guide Executive Summary & Chemical Identity[1][2] (2R)-2-Cyclopropyl-2-hydroxyacetic acid (CAS: 134624-47-8) is a high-value chiral building block used primarily in the synthesis of phar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Operational Guide

Executive Summary & Chemical Identity[1][2]

(2R)-2-Cyclopropyl-2-hydroxyacetic acid (CAS: 134624-47-8) is a high-value chiral building block used primarily in the synthesis of pharmaceutical intermediates containing the cyclopropyl-carbinol motif.[1] Its utility spans antiviral, anticancer, and metabolic disorder therapeutics where the cyclopropyl group confers metabolic stability and unique steric properties.

While often classified as an Irritant (GHS07) , this compound belongs to the


-hydroxy acid (AHA) class. Researchers must treat it with elevated precautions beyond standard irritants due to the potential for severe eye damage (characteristic of AHAs) and the critical need to preserve enantiopurity against moisture-induced degradation or racemization.
Table 1: Physicochemical & Hazard Profile[3]
ParameterData
Chemical Name (2R)-2-Cyclopropyl-2-hydroxyacetic acid
Synonyms (R)-Cyclopropylglycolic acid; (R)-alpha-Hydroxycyclopropaneacetic acid
CAS Number 134624-47-8
Molecular Formula Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

H

O

Molecular Weight 116.12 g/mol
Physical State White to off-white crystalline solid
Acidity (pKa) ~3.8 (Predicted) - Comparable to lactic acid
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[2][3][4][5][6] 2A (H319), STOT SE 3 (H335)
Storage 2–8°C (Recommended); Hygroscopic; Inert atmosphere (Argon/Nitrogen)

Hazard Identification & Risk Assessment

Health Hazards: The "AHA" Effect

Although the Safety Data Sheet (SDS) typically labels this compound as an irritant, its chemical structure dictates a more cautious approach.

  • Ocular Risk: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Hydroxy acids can penetrate the corneal epithelium faster than mineral acids. Even if labeled H319 (Causes serious eye irritation), splashes can result in irreversible opacity if not treated immediately.
    
  • Inhalation: As a solid powder, dust generation is the primary vector. Inhalation causes immediate irritation to the upper respiratory tract (H335).

  • Skin Contact: Prolonged contact can cause chemical burns or severe dermatitis (H315), particularly if the skin is moist, facilitating acid hydrolysis.

Stability Hazards[3]
  • Hygroscopicity: The hydroxyl group adjacent to the carboxyl makes this compound prone to absorbing atmospheric moisture.

  • Oligomerization: In the presence of moisture and heat, AHAs can undergo intermolecular esterification (self-polymerization) to form dimers (lactides) or oligomers, compromising stoichiometry in sensitive couplings.

  • Racemization: While relatively stable, exposure to strong bases or elevated temperatures in protic solvents can erode the enantiomeric excess (ee) of the (2R) center.

Engineering Controls & Personal Protective Equipment (PPE)

To ensure a self-validating safety system, the hierarchy of controls must be applied rigorously.

Engineering Ecosystem[3]
  • Primary Containment: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.

  • Atmosphere Control: Due to hygroscopicity, bulk containers should be opened and resealed inside a glovebox or under a funnel of inert gas (Nitrogen/Argon).

PPE Selection Matrix[3]
Protection ZoneRequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine crystalline dust during weighing.[1]
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to the high acidity and corneal penetration risk of AHAs.
Dermal (Hands) Nitrile (Double gloving recommended)4 mil Nitrile provides >480 min breakthrough time for solid organic acids.
Body Lab Coat (Cotton/Poly blend) + Chemical ApronPrevents dust accumulation on clothing.

Operational Protocols

Storage and Stability Maintenance

Protocol:

  • Upon receipt, verify the container seal integrity.

  • Store the primary container inside a secondary desiccator or a heat-sealed aluminized bag.

  • Maintain temperature at 2–8°C .

  • Critical Check: Before use, allow the container to warm to room temperature before opening to prevent condensation on the cold solid, which triggers oligomerization.

Emergency Response
  • Eye Contact: Flush immediately with water for 15 minutes .[7][8][9] Do not rely on neutralization agents. Seek an ophthalmologist immediately.

  • Spill Cleanup:

    • Isolate the area.[2][5]

    • Dampen the powder slightly with an inert solvent (e.g., heptane) to prevent dust dispersal or use a HEPA-filtered vacuum.

    • Neutralize the residue with dilute sodium bicarbonate solution before disposal.

Experimental Workflow: Chiral Coupling Application

Context: A common application of (2R)-2-Cyclopropyl-2-hydroxyacetic acid is its coupling with an amine to form a chiral amide intermediate.[1] This protocol highlights safety during the reaction setup.

Representative Protocol: HATU-Mediated Amide Coupling

This workflow emphasizes the handling of the acid during activation.[1]

Reagents:

  • (2R)-2-Cyclopropyl-2-hydroxyacetic acid (1.0 eq)[1]

  • Amine coupling partner (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and cool under Argon.

    • Safety Check: Ensure DMF is anhydrous; water competes with the amine, hydrolyzing the activated ester.

  • Solubilization:

    • Add (2R)-2-Cyclopropyl-2-hydroxyacetic acid to the flask.

    • Add DMF via syringe. Stir until fully dissolved.

    • Note: The hydroxy acid is polar; if solubility is slow, mild sonication is safer than heating.

  • Activation:

    • Cool the solution to 0°C (Ice bath).

    • Add DIPEA followed by HATU.

    • Observation: The solution may turn yellow. Stir for 15 minutes to form the activated ester.

  • Coupling:

    • Add the amine partner dropwise.

    • Allow to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated NH

      
      Cl.
      
    • Extract with EtOAc. Wash with 1N HCl (to remove unreacted amine) and Brine.

    • Safety Note: The aqueous layer will be acidic; treat as hazardous waste.

Visualizations

Diagram 1: Safety Decision Logic (Risk Assessment)

SafetyLogic Start Start: Handling (2R)-2-Cyclopropyl-2-hydroxyacetic acid FormCheck Is the substance Solid or Solution? Start->FormCheck SolidPath Solid Form FormCheck->SolidPath SolnPath Solution Form FormCheck->SolnPath DustRisk Risk: Inhalation & Hygroscopicity SolidPath->DustRisk SplashRisk Risk: Corrosive Splash (Eyes) SolnPath->SplashRisk ControlSolid Control: Fume Hood + N95 + Desiccated Warming DustRisk->ControlSolid ControlSoln Control: Splash Goggles + Nitrile Gloves SplashRisk->ControlSoln Action Proceed with Synthesis ControlSolid->Action ControlSoln->Action

Caption: Decision logic for selecting engineering controls based on the physical state of the reagent.

Diagram 2: Synthetic Workflow & Critical Control Points

SynthesisWorkflow Storage Storage (2-8°C) Argon Atmosphere Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Critical Step Weighing Weighing (Fume Hood) Equilibration->Weighing Activation Activation (HATU/DIPEA) 0°C Weighing->Activation Dissolve in DMF Coupling Amine Addition RT, 16h Activation->Coupling Waste Acidic Waste Disposal Coupling->Waste Workup

Caption: Operational workflow highlighting the critical temperature equilibration step to prevent moisture contamination.

References

  • Sigma-Aldrich. (2024).[3][6] Safety Data Sheet: (R)-2-Cyclopropyl-2-hydroxyacetic acid. Merck KGaA. Link

  • PubChem. (2024). Compound Summary: 2-Cyclopropyl-2-hydroxyacetic acid.[1][4] National Center for Biotechnology Information. Link(Note: Generalized link for verification)

  • Fluorochem. (2024).[6] GHS Safety Data Sheet for (R)-2-Cyclopropyl-2-hydroxyacetic acid. Link

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for amide coupling mechanisms and hydroxy acid handling).

Sources

Foundational

Commercial suppliers and availability of (2R)-2-Cyclopropyl-2-hydroxyacetic acid

An In-depth Technical Guide to (2R)-2-Cyclopropyl-2-hydroxyacetic acid: Sourcing, Quality Control, and Application Authored by: A Senior Application Scientist Introduction (2R)-2-Cyclopropyl-2-hydroxyacetic acid (CAS No....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2R)-2-Cyclopropyl-2-hydroxyacetic acid: Sourcing, Quality Control, and Application

Authored by: A Senior Application Scientist

Introduction

(2R)-2-Cyclopropyl-2-hydroxyacetic acid (CAS No. 134624-47-8) is a chiral building block of significant interest to the pharmaceutical and fine chemical industries. The presence of the cyclopropyl ring, a motif increasingly valued in drug discovery, imparts unique conformational constraints and metabolic properties to target molecules.[1] Its stereochemically defined hydroxy-acid functionality makes it a versatile synthon for creating complex active pharmaceutical ingredients (APIs). The cyclopropyl group can enhance potency, improve metabolic stability, and reduce off-target effects, making it a desirable fragment in modern medicinal chemistry.[1][2]

This guide provides an in-depth technical overview for researchers, process chemists, and quality control scientists. It covers the commercial landscape for sourcing this key intermediate, provides robust protocols for analytical quality control to ensure stereochemical integrity, and discusses its applications and handling considerations. The objective is to equip scientific professionals with the necessary information to confidently procure and utilize this valuable compound in their research and development endeavors.

Physicochemical Properties and Specifications

A clear understanding of the fundamental properties of (2R)-2-Cyclopropyl-2-hydroxyacetic acid is essential for its handling, analysis, and application in synthesis.

PropertyValueSource(s)
CAS Number 134624-47-8[3]
Molecular Formula C₅H₈O₃[4]
Molecular Weight 116.12 g/mol [3]
IUPAC Name (2R)-cyclopropyl(hydroxy)ethanoic acid
InChI Key WGYFYSOUPAKFHY-SCSAIBSYSA-N
Typical Form Solid
Typical Purity ≥95%

Commercial Availability and Supplier Landscape

(2R)-2-Cyclopropyl-2-hydroxyacetic acid is available from several specialized chemical suppliers. When sourcing this reagent, it is critical to consider not only the listed purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA), to verify identity and enantiomeric purity.

SupplierProduct IdentifierReported PurityCountry of Origin
Sigma-Aldrich (Merck) FLUH99CD6A4A (Fluorochem)95%United Kingdom
Sigma-Aldrich (Merck) LEYH9B0DCE71 (Leyan)95%China
BLDpharm BD00931077Not specifiedN/A[3]
Ambeed 134624-47-8Not specifiedN/A[4]

Note: Availability may vary by region and is subject to change. Researchers should verify stock with suppliers directly.

Quality Control and Analytical Verification

Purchasing a chiral intermediate is the first step; verifying its identity and, most importantly, its stereochemical purity is a mandatory prerequisite for its use in GMP or regulated research environments. The following workflow and protocol establish a self-validating system for quality assurance.

Incoming Material Quality Control Workflow

This workflow ensures that all incoming material is systematically inspected and verified before being released for use in experimental work.

QC_Workflow A Receiving: Material & Documentation D Quarantine (Pending QC) A->D Isolate Material B Documentation Review: - Certificate of Analysis - SDS Verification C Analytical Testing (QC): - Identity (FTIR/NMR) - Purity (Chiral HPLC) - Appearance B->C If Docs OK E Release for Use: - Pass Specification - Label with Internal Lot # C->E Test Pass F Rejection: - Fail Specification - Contact Supplier C->F Test Fail D->B Review Docs Synthesis_Concept A (2R)-2-Cyclopropyl-2- hydroxyacetic acid (Chiral Core) C Multi-step Synthesis A->C B Other Reagents & Scaffolds B->C D Complex Chiral Molecule (e.g., Active Pharmaceutical Ingredient) C->D Stereochemistry Preserved

Caption: Conceptual role in stereospecific synthesis.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

  • Hazard Identification: The compound is classified as a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [3][4]* Handling:

    • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [5] * Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid dust formation during handling. [5]* Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][5] * Suppliers recommend storage at room temperature or refrigerated (2-8°C). [3][6]Always follow the specific storage conditions provided on the supplier's label and technical data sheet.

  • In Case of Exposure:

    • Skin Contact: Wash off with soap and plenty of water. [5] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [7] * Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. [7]

Conclusion

(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a readily available yet highly specialized chiral intermediate with significant applications in pharmaceutical R&D. While multiple commercial suppliers exist, it is the responsibility of the end-user to implement a rigorous quality control system to verify the identity and, crucially, the enantiomeric purity of the procured material. The analytical HPLC protocol detailed in this guide provides a reliable framework for this validation. By combining careful sourcing with robust in-house verification and proper handling procedures, researchers can confidently integrate this valuable building block into their synthetic programs to accelerate the discovery and development of new chemical entities.

References

  • Safety Data Sheet. AAPPTec, LLC. [Link]

  • (R)-2-Cyclopentyl-2-hydroxyacetic Acid: A Pure and Potent Compound. JHH-SCI. [Link]

  • (2R)-2-cyclopentyl-2-hydroxyacetic acid | C7H12O3. PubChem. [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Process for synthesizing hydroxyacetic acid.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI. [Link]

  • Method for preparation of cyclopropyl acrylic derivative.

Sources

Exploratory

A Technical Guide to (2R)-2-Cyclopropyl-2-hydroxyacetic Acid: A Chiral Building Block in Modern Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of (2R)-2-Cyclopropyl-2-hydroxyacetic acid, a valuable chiral building block for researchers, scientists, and drug development professionals. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of (2R)-2-Cyclopropyl-2-hydroxyacetic acid, a valuable chiral building block for researchers, scientists, and drug development professionals. This document delves into its fundamental chemical identifiers, stereospecific synthesis, and its emerging significance in medicinal chemistry, supported by established scientific principles and methodologies.

Core Molecular Identifiers

(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a carboxylic acid containing a cyclopropyl group and a chiral center. Its precise chemical structure is defined by the following identifiers:

IdentifierValue
SMILES Notation O=C(O)C1CC1[1]
InChI Key WGYFYSOUPAKFHY-SCSAIBSYSA-N[2][3]
Molecular Formula C5H8O3[2][3]
Molecular Weight 116.12 g/mol [2]
CAS Number 134624-47-8[2][3]

These identifiers are crucial for unambiguous documentation and database searches in chemical and pharmaceutical research.

The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The inclusion of a cyclopropyl group in a molecule is a strategic decision in drug design, offering several advantages over a simple alkyl or unsaturated counterpart. The three-membered ring is characterized by its high degree of s-character in the C-H bonds and p-character in the C-C bonds, leading to a unique electronic and conformational profile.[4]

Key benefits of incorporating a cyclopropyl fragment include:

  • Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein.

  • Improved Potency and Selectivity: The unique stereoelectronic properties can lead to more specific interactions with the target, improving potency and reducing off-target effects.[4]

  • Modulation of Physicochemical Properties: It can influence a molecule's lipophilicity and aqueous solubility, which are critical for its pharmacokinetic profile.

The presence of the cyclopropyl group in (2R)-2-Cyclopropyl-2-hydroxyacetic acid makes it a desirable building block for introducing these favorable properties into larger, more complex drug candidates.[5][6]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (2R)-2-Cyclopropyl-2-hydroxyacetic acid is a key challenge that can be addressed through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Conceptual Asymmetric Synthesis Workflow

An enantioselective synthesis aims to create the desired (R)-enantiomer directly. While specific industrial-scale syntheses are often proprietary, a general conceptual workflow can be outlined. This often involves the asymmetric reduction of a corresponding α-keto acid or the asymmetric hydroxylation of a cyclopropyl acetic acid derivative.

Asymmetric Synthesis Workflow Start Cyclopropylacetyl precursor Step1 Oxidation to α-keto acid Start->Step1 Step2 Asymmetric Reduction (Chiral Catalyst) Step1->Step2 End (2R)-2-Cyclopropyl-2-hydroxyacetic acid Step2->End

Caption: Conceptual workflow for the asymmetric synthesis of (2R)-2-Cyclopropyl-2-hydroxyacetic acid.

Chiral Resolution of a Racemic Mixture

A common and practical approach is the synthesis of a racemic mixture of 2-Cyclopropyl-2-hydroxyacetic acid, followed by chiral resolution. This process separates the two enantiomers.[7]

Experimental Protocol: Diastereomeric Salt Crystallization

This method relies on the differential solubility of diastereomeric salts formed by reacting the racemic acid with a chiral base.[7][8]

  • Salt Formation: A solution of racemic 2-Cyclopropyl-2-hydroxyacetic acid in a suitable solvent (e.g., ethanol, isopropanol) is treated with a sub-stoichiometric amount (e.g., 0.5 equivalents) of an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or a cinchona alkaloid.[8][9]

  • Crystallization: The mixture is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The solubility difference between the diastereomers is the critical factor for a successful separation.[7]

  • Isolation: The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched (2R)-2-Cyclopropyl-2-hydroxyacetic acid.

  • Extraction: The desired product is extracted into an organic solvent, and the solvent is removed under reduced pressure.

  • Chiral Purity Analysis: The enantiomeric excess (ee) of the final product is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Chiral Resolution Workflow Start Racemic 2-Cyclopropyl-2-hydroxyacetic acid Step1 React with Chiral Base (e.g., (R)-1-phenylethylamine) Start->Step1 Step2 Formation of Diastereomeric Salts ((R,R) and (S,R)) Step1->Step2 Step3 Fractional Crystallization (based on solubility) Step2->Step3 Step4_R Isolate Less Soluble (R,R) Salt Step3->Step4_R Step4_S Mother Liquor with More Soluble (S,R) Salt Step3->Step4_S Step5_R Acidify to Liberate (2R)-enantiomer Step4_R->Step5_R End Purified (2R)-2-Cyclopropyl-2-hydroxyacetic acid Step5_R->End

Caption: Workflow for the chiral resolution of racemic 2-Cyclopropyl-2-hydroxyacetic acid via diastereomeric salt crystallization.

Analytical Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclopropyl protons (a complex multiplet in the upfield region), the methine proton adjacent to the hydroxyl and carboxyl groups, and the hydroxyl and carboxylic acid protons (which may be broad and exchangeable).
¹³C NMR Resonances for the cyclopropyl carbons, the chiral methine carbon, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy A broad absorption band for the O-H stretch of the carboxylic acid and alcohol, and a strong absorption for the C=O stretch of the carboxylic acid.[10]
Mass Spectrometry (MS) The molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Applications in Drug Development

α-Hydroxy acids are important pharmacophores and chiral synthons in the pharmaceutical industry.[11] The presence of the cyclopropyl group in (2R)-2-Cyclopropyl-2-hydroxyacetic acid makes it a particularly interesting building block for creating novel therapeutics with improved pharmacological profiles.

While specific drugs containing this exact fragment may be in early-stage development and not yet publicly disclosed, its structural motifs are found in various classes of therapeutic agents, including those targeting inflammation and cardiovascular diseases.[6][12] For instance, cyclopropyl-containing compounds have been investigated as potent and selective inhibitors of integrin alphaVbeta3, which is involved in angiogenesis and tumor metastasis.[5]

Safety and Handling

(2R)-2-Cyclopropyl-2-hydroxyacetic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards. Generally, compounds of this class may cause skin and eye irritation.[2]

References

  • Chiral resolution. (2023, December 26). In Wikipedia. [Link]

  • Useful Spectroscopic Data. (n.d.). Retrieved February 15, 2024, from [Link]

  • Gembus, V., Gauchot, V., & Marsais, F. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7045. [Link]

  • (2R)-2-cyclopentyl-2-hydroxyacetic acid | C7H12O3 | CID 52333150. (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • Okano, K., Tokuyama, H., & Fukuyama, T. (2014). Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. Molecules, 19(7), 9480–9493. [Link]

  • (2R)-2-cyclopropyl-8-(2-methylpyrrolidin-1-yl)-2,3,4,5-tetrahydrobenzo[b][2][9][10]oxathiazocine 1,1-dioxide. (n.d.). Beilstein Journals. Retrieved February 15, 2024, from [Link]

  • Fessner, W. D., & Walter, C. (2006). Enantioselective r-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. Journal of the American Chemical Society, 128(14), 4596–4597. [Link]

  • Spelberg, J. H. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]

  • Oppolzer, W., & Chapuis, C. (1985). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(8), 80-83. [Link]

  • Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. (n.d.). SciELO. Retrieved February 15, 2024, from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020, December 5). MDPI. [Link]

  • Ali, F. E., et al. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. Bioorganic & Medicinal Chemistry, 15(10), 3390-3412. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8323-8356. [Link]

  • Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Burayk, S., Oh-hashi, K., & Kandeel, M. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 15(3), 289. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Enantioselective Synthesis of (2R)-2-Cyclopropyl-2-hydroxyacetic Acid

Executive Summary & Strategic Importance (2R)-2-Cyclopropyl-2-hydroxyacetic acid (also known as (R)-cyclopropylmandelic acid) is a critical chiral building block in the synthesis of HCV NS3/4A protease inhibitors and var...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(2R)-2-Cyclopropyl-2-hydroxyacetic acid (also known as (R)-cyclopropylmandelic acid) is a critical chiral building block in the synthesis of HCV NS3/4A protease inhibitors and various receptor antagonists. The cyclopropyl moiety confers metabolic stability and unique steric properties, while the


-hydroxy stereocenter is essential for binding affinity in the target protein pocket.

Achieving high enantiomeric excess (ee > 99%) is non-negotiable for API (Active Pharmaceutical Ingredient) production. This Application Note details two field-proven protocols:

  • Biocatalytic Kinetic Resolution: The most robust method for multi-kilogram scale-up, utilizing Burkholderia cepacia lipase.

  • Asymmetric Hydrogenation: A high-throughput alternative utilizing Ru-BINAP catalysis for direct reduction of the keto-acid precursor.

Protocol A: Biocatalytic Kinetic Resolution (Recommended)

Rationale: Enzymatic resolution is often preferred over asymmetric synthesis for this specific substrate because the racemic ester precursor is inexpensive to synthesize, and the enzyme (Lipase PS) exhibits extreme stereoselectivity (E > 100) for the cyclopropyl moiety, robustly separating the enantiomers under mild aqueous conditions.

Mechanism of Action

The lipase preferentially hydrolyzes the (S)-enantiomer of the ester to the water-soluble (S)-acid. The desired (R)-enantiomer remains as the unreacted ester in the organic phase, which is subsequently isolated and chemically hydrolyzed.

Workflow Diagram

BiocatalyticResolution RacemicEster Racemic Ethyl 2-cyclopropyl-2-hydroxyacetate Bioreactor Bioreactor (Lipase PS, pH 7.0 Buffer, Toluene) RacemicEster->Bioreactor Input Separation Phase Separation Bioreactor->Separation 24-48 hrs AqPhase Aqueous Phase ((S)-Acid + Enzyme) Separation->AqPhase Extraction (pH > 8) OrgPhase Organic Phase ((R)-Ester) Separation->OrgPhase Concentration Waste Discard or Racemize/Recycle AqPhase->Waste ChemHydrolysis Chemical Hydrolysis (LiOH, THF/H2O) OrgPhase->ChemHydrolysis FinalProduct Target: (2R)-2-Cyclopropyl- 2-hydroxyacetic acid (>99% ee) ChemHydrolysis->FinalProduct Workup

Figure 1: Kinetic resolution workflow separating the (S)-acid (waste) from the (R)-ester (target precursor).

Detailed Methodology

Reagents:

  • Substrate: Racemic ethyl 2-cyclopropyl-2-hydroxyacetate.

  • Enzyme: Amano Lipase PS (Burkholderia cepacia), immobilized on diatomaceous earth.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (biphasic system).

  • Buffer: 0.1 M Phosphate buffer (pH 7.0).

Step-by-Step Protocol:

  • Emulsification: In a reaction vessel, dissolve 100 g of racemic ethyl 2-cyclopropyl-2-hydroxyacetate in 500 mL of MTBE. Add 500 mL of 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add 5.0 g (5 wt%) of Amano Lipase PS.

  • Reaction: Stir vigorously at 25–30°C. Maintain pH at 7.0 using an autotitrator with 1.0 M NaOH (the hydrolysis of the (S)-ester releases acid, dropping the pH; consumption of NaOH indicates conversion).

  • Monitoring: Stop reaction when conversion reaches 50–52% (approx. 24–48 hours). Analyze by Chiral HPLC (see Section 4) to ensure the remaining ester is >99% ee.

  • Separation: Filter off the enzyme. Separate the phases.

    • Aqueous Phase: Contains the unwanted (S)-acid.

    • Organic Phase:[1] Contains the desired (R)-ethyl ester .

  • Isolation: Wash the organic phase with saturated NaHCO3 to remove traces of acid. Dry over MgSO4 and concentrate in vacuo.

  • Final Hydrolysis: Dissolve the (R)-ester in THF/Water (1:1). Add 1.5 eq LiOH. Stir at RT for 4 hours. Acidify to pH 2 with HCl and extract with EtOAc.

  • Crystallization: Recrystallize from Hexane/EtOAc to obtain white crystalline solid.

Protocol B: Asymmetric Hydrogenation (Alternative)

Rationale: For facilities equipped with high-pressure hydrogenation reactors, this route avoids the 50% yield cap of kinetic resolution. It utilizes Noyori-type asymmetric transfer hydrogenation.

Mechanism

Ruthenium-BINAP complexes catalyze the enantioselective reduction of the


-keto acid. The stereochemical outcome is dictated by the ligand chirality.

Critical Note: For


-keto esters/acids, the (R)-BINAP  ligand typically yields the (R)-hydroxy  product (anti-Prelog rule for this specific substrate class, but screening is required as solvent effects can invert this).
Pathway Diagram

Hydrogenation Substrate Cyclopropylglyoxylic Acid (Keto-Acid) Intermediate Ru-Hydride Transition State Substrate->Intermediate H2 (60 atm) MeOH Catalyst RuCl2[(R)-BINAP] Catalyst->Intermediate Product (2R)-2-Cyclopropyl- 2-hydroxyacetic acid Intermediate->Product Hydride Transfer

Figure 2: Asymmetric hydrogenation pathway using Ru-BINAP catalyst.

Protocol:

  • Catalyst Prep: In a glovebox, mix [RuCl2(benzene)]2 and (R)-BINAP in DMF. Heat to 100°C for 10 min to form the active complex.

  • Hydrogenation: Charge the autoclave with Cyclopropylglyoxylic acid (1.0 eq) and the Ru-catalyst (0.5 mol%). Add degassed Methanol.

  • Conditions: Pressurize to 60 atm (hydrogen). Stir at 25°C for 24 hours.

  • Workup: Vent H2. Concentrate solvent. The product is purified via acid-base extraction or crystallization.

Quality Control & Analytical Standards

Trustworthiness in chiral synthesis relies on rigorous validation. Use the following HPLC method to determine Enantiomeric Excess (ee).

Method: Chiral Normal Phase HPLC

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (End absorption of carboxyl/cyclopropyl).

  • Temperature: 25°C.

Data Interpretation:

  • (R)-Enantiomer Retention Time: ~12.5 min (Verify with standard).

  • (S)-Enantiomer Retention Time: ~14.2 min.

  • Calculation:

    
    
    

Comparative Data Summary

FeatureBiocatalytic Resolution (Method A)Asymmetric Hydrogenation (Method B)
Theoretical Yield 50% (max)100%
Observed ee% > 99% (after workup)92% – 96%
Scalability High (Standard batch reactors)High (Requires pressure vessels)
Cost Driver Enzyme (Recyclable)Ru-Catalyst & Ligand
Operational Risk Low (Ambient pressure/temp)Moderate (High pressure H2)
Recommendation Primary Choice for puritySecondary Choice for throughput

References

  • Enzymatic Resolution of Mandelic Acid Derivatives

    • Title: Lipase-catalyzed kinetic resolution of alcohols as intermediates for the synthesis of heart rate reducing agent Ivabradine.[2]

    • Source: IRIS (Politecnico di Milano), 2021.
    • URL:[Link]

    • Relevance: Validates the use of Pseudomonas cepacia (Lipase PS)
  • Noyori Asymmetric Hydrogenation

    • Title: Asymmetric hydrogenation of functionalized olefins catalyzed by (S)-BINAP-Ru dicarboxylates.[3]

    • Source: Nobel Lecture / Organic Syntheses.
    • URL:[Link]

    • Relevance: Establishes the foundational protocol for Ru-BINAP hydrogen
  • Chiral HPLC Methodology

    • Title: Enantioseparation of mandelic acid derivatives by high performance liquid chrom
    • Source: Journal of Pharmaceutical Analysis (via NIH), 2011.
    • URL:[Link]

    • Relevance: Provides the specific mobile phase and column conditions (Chiralcel/Chiralpak) for mandelic acid analogs.
  • Title: (R)-2-Cyclopropyl-2-hydroxyacetic acid Product Page.

Sources

Application

Asymmetric synthesis protocols for cyclopropyl-containing compounds

An Application Guide to Modern Asymmetric Synthesis of Cyclopropanes Introduction: The Enduring Value of the Three-Membered Ring The cyclopropane ring, a seemingly simple three-carbon cycloalkane, is a privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern Asymmetric Synthesis of Cyclopropanes

Introduction: The Enduring Value of the Three-Membered Ring

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, is a privileged structural motif in modern chemistry. Its inherent ring strain and unique electronic properties impart profound effects on molecular conformation, metabolic stability, and biological activity. Consequently, chiral cyclopropane-containing compounds are integral to a multitude of pharmaceuticals, including the anticoagulant Ticagrelor and the antidepressant Tranylcypromine, as well as numerous agrochemicals and advanced materials.[1][2][3] However, the stereocontrolled synthesis of these strained rings presents a significant challenge. This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven asymmetric synthesis protocols, focusing on the underlying principles, experimental details, and practical insights for three major catalytic paradigms: Transition-Metal Catalysis, Organocatalysis, and Biocatalysis.

Section 1: Transition-Metal Catalyzed Protocols

Transition-metal catalysis remains the most versatile and widely employed strategy for asymmetric cyclopropanation. These methods typically involve the generation of a metal-carbene or carbenoid intermediate, which is then transferred to an olefin substrate. The choice of metal, chiral ligand, and carbene precursor is critical for achieving high stereoselectivity.

Rhodium and Ruthenium-Catalyzed Cyclopropanation with Diazo Compounds

Expertise & Experience: The catalytic decomposition of diazo compounds by chiral rhodium(II) and ruthenium(II) complexes is a cornerstone of asymmetric cyclopropanation.[4] The mechanism involves the formation of a highly reactive metal-carbene intermediate. The chiral ligands surrounding the metal center create a defined chiral environment, directing the approach of the incoming alkene and thus controlling the stereochemistry of the resulting cyclopropane. While highly effective, the primary drawback of this approach is the reliance on potentially explosive diazo compounds, necessitating careful handling and often slow addition protocols.[5]

Catalytic Cycle Overview:

rhodium_cycle Rh2(L*)4 Chiral Rh(II) Catalyst Carbene Rh(II)-Carbene Intermediate Product Chiral Cyclopropane Carbene->Product + Alkene N2 N2 Carbene->N2 -N2 Alkene Alkene Substrate Rh2(L)4 Rh2(L)4 Product->Rh2(L)4 Product Release Diazo Diazo Compound (N2=CHR) Rh2(L)4->Carbene + Diazo Compound

Caption: General catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Trustworthiness (Self-Validation): The reliability of these protocols is exceptionally high for electron-rich olefins like styrenes and enol ethers. Key validation checkpoints include:

  • Monitoring Diazo Consumption: Use TLC or GC to ensure the diazo compound is consumed as it is added to prevent hazardous accumulation.

  • Side Product Analysis: The primary side reaction is carbene dimerization.[6] Its presence, detectable by NMR or GC-MS, indicates a reaction rate slower than diazo addition or suboptimal catalyst activity.

  • Stereochemical Analysis: The enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) should be determined using chiral HPLC or GC analysis on the purified product.

Application Protocol: Asymmetric Synthesis of a Cyclopropylamine Precursor

This protocol is adapted from methodologies using Ru(II)-Pheox catalysts for the direct asymmetric cyclopropanation of vinylcarbamates, providing a straightforward route to valuable chiral cyclopropylamine derivatives.[4][7]

Materials:

  • Ru(II)-Pheox catalyst complex

  • Vinyl carbamate substrate

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ru(II)-Pheox catalyst (1-2 mol%) in anhydrous DCM.

  • Reaction Setup: Add the vinyl carbamate substrate (1.0 equiv) to the catalyst solution. Stir for 5-10 minutes at room temperature to ensure complexation.

  • Diazo Addition: Prepare a solution of ethyl diazoacetate (1.1-1.5 equiv) in anhydrous DCM. Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-8 hours. Causality: Slow addition is crucial to maintain a low concentration of the diazo reagent, minimizing both safety risks and the formation of diethyl maleate/fumarate via carbene dimerization.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete upon full consumption of the vinyl carbamate.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the protected cyclopropylamine derivative.

  • Analysis: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).

Data Presentation:

Substrate (Vinylcarbamate)Catalyst Loading (mol%)Yield (%)d.r. (trans:cis)e.e. (%) (trans)Reference
N-Vinylphthalimide295>95:598[7]
Boc-protected Vinylaniline28896:499[4]
Cbz-protected Vinylamine29194:697[4]
Cobalt-Catalyzed Cyclopropanation with Dihaloalkanes: A Safer Alternative

Expertise & Experience: Recognizing the hazards of diazoalkanes, significant research has focused on alternative carbene precursors. A highly successful strategy employs gem-dihaloalkanes, which serve as precursors to nonstabilized carbenes.[5] Cobalt complexes, particularly with pyridine diimine (PDI) or chiral pyridine bis(oxazoline) (Pybox) ligands, catalyze the reductive generation of a cobalt-carbenoid species from the dihaloalkane using a stoichiometric reductant like zinc.[2][8] This approach provides general access to chiral cyclopropanes without the need for energetic diazo compounds and is particularly effective for alkyl-substituted carbenes.[2]

Proposed Mechanistic Workflow:

cobalt_workflow cluster_0 Catalyst Activation & Carbenoid Formation cluster_1 Cyclopropanation Co(II)L Co(II)-Br2 + L Co(0) Active Co(0) Catalyst Carbenoid Cobalt Carbenoid Intermediate Co(0)->Carbenoid + R2CX2 (Oxidative Addition) Product Chiral Cyclopropane Carbenoid->Product + Alkene Co(II)L* Co(II)L* Co(II)L*->Co(0) + Zn (reductant) Alkene Alkene Substrate Product->Co(0) Release & Catalyst Regeneration

Caption: Workflow for Co-catalyzed cyclopropanation from dihaloalkanes.

Trustworthiness (Self-Validation):

  • Reagent Quality: The activity of the zinc reductant is critical. Activation (e.g., with 1,2-dibromoethane) may be necessary. The dihaloalkane and solvent must be anhydrous.

  • Inert Atmosphere: The low-valent cobalt species is oxygen-sensitive, requiring the rigorous exclusion of air.

  • Stereoselectivity Driver: The enantioselectivity is almost entirely dependent on the structure of the chiral ligand. Synthesis and purification of the ligand-metal complex are key to reproducibility.

Application Protocol: Cobalt-Pybox Catalyzed Asymmetric Dimethylcyclopropanation

This protocol is a generalized procedure based on the work of Goswami and Shaughnessy.[2][5]

Materials:

  • (Pybox)CoBr2 catalyst complex (e.g., (OIP)CoBr2) (2-5 mol%)

  • Styrenic or aliphatic alkene (1.0 equiv)

  • 2,2-dichloropropane (1.5-2.0 equiv)

  • Zinc dust (<10 micron, activated) (3.0 equiv)

  • Anhydrous acetonitrile or other suitable solvent

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: Inside a glovebox, add the (Pybox)CoBr2 catalyst, zinc dust, and alkene substrate to a flame-dried reaction vial equipped with a stir bar.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by the 2,2-dichloropropane.

  • Reaction Execution: Seal the vial and stir the mixture at the designated temperature (e.g., 25-60 °C) for 12-24 hours. Causality: The reaction involves a heterogeneous mixture (zinc). Efficient stirring is essential for promoting the reduction steps.

  • Monitoring: Follow the consumption of the starting alkene by GC or 1H NMR analysis of an aliquot.

  • Workup: Upon completion, remove the vial from the glovebox. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Filter the mixture through a pad of Celite to remove zinc salts and catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.

  • Analysis: Determine yield and stereoselectivity (chiral GC or HPLC).

Data Presentation:

Alkene SubstrateYield (%)e.e. (%)Reference
Styrene9592[5]
4-Chlorostyrene9191[5]
1,1-Diphenylethylene9388[5]
(Z)-1-phenylpropene8594[2]

Section 2: Organocatalytic Protocols

Organocatalysis provides a powerful, metal-free alternative for asymmetric cyclopropanation. These methods avoid issues of metal toxicity and cost, which is particularly advantageous in pharmaceutical development. The dominant strategy is the Michael-Initiated Ring Closure (MIRC).

Michael-Initiated Ring Closure (MIRC)

Expertise & Experience: The MIRC reaction is a domino process where a nucleophile undergoes a conjugate addition to an electron-deficient alkene, generating an enolate intermediate.[9] This enolate then participates in an intramolecular nucleophilic substitution to close the three-membered ring.[10] In the asymmetric variant, a chiral catalyst, typically a cinchona alkaloid derivative, acts as a phase-transfer catalyst or a Brønsted base/H-bond donor to control the stereochemistry of the initial Michael addition.[11] The substrates are typically an α,β-unsaturated carbonyl compound and a stabilized ylide or a brominated malonate derivative.

Reaction Mechanism:

mirc_mechanism Start α,β-Unsaturated Aldehyde + Bromomalonate + Chiral Catalyst Michael Asymmetric Michael Addition (Enolate Formation) Start->Michael Catalyst-controlled face selection Closure Intramolecular SN2 Cyclization Michael->Closure -Br⁻ Product Enantioenriched Cyclopropane Closure->Product

Caption: Simplified workflow for the organocatalytic MIRC reaction.

Trustworthiness (Self-Validation):

  • Base Strength: The choice and stoichiometry of the inorganic base (e.g., Cs2CO3, K2CO3) are critical. It must be strong enough to deprotonate the nucleophile without promoting side reactions like polymerization of the Michael acceptor.

  • Catalyst Integrity: The purity of the organocatalyst is paramount. Commercially available catalysts can have batch-to-batch variations.

  • Stereochemical Outcome: The final stereochemistry is set in two steps (Michael addition and cyclization). The d.r. and e.e. are sensitive to solvent polarity and temperature, which influence the transition state geometries.

Application Protocol: Cinchona Alkaloid-Catalyzed Cyclopropanation

This protocol is based on methods for the reaction between α,β-unsaturated aldehydes and brominated esters.[11][12]

Materials:

  • Cinchona alkaloid-derived catalyst (e.g., quinine or quinidine derivative) (5-10 mol%)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 equiv)

  • tert-Butyl bromoacetate or similar brominated nucleophile (1.2 equiv)

  • Cesium carbonate (Cs2CO3), anhydrous (1.5 equiv)

  • Toluene or MeCN, anhydrous

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the chiral organocatalyst, anhydrous cesium carbonate, and the α,β-unsaturated aldehyde.

  • Solvent Addition: Add anhydrous toluene under an inert atmosphere. Cool the mixture to the desired temperature (e.g., -20 °C to room temperature). Causality: Lower temperatures often enhance enantioselectivity by favoring a more ordered transition state.

  • Nucleophile Addition: Add the brominated nucleophile dropwise to the stirred suspension.

  • Reaction Execution: Stir the reaction at the chosen temperature for 24-72 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction with water or saturated aqueous NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

  • Analysis: Determine yield, d.r. (1H NMR), and e.e. (chiral HPLC).

Data Presentation:

Michael AcceptorNucleophileCatalystYield (%)d.r.e.e. (%)Reference
CinnamaldehydeBromomalononitrileQuinine-derived95>20:196[12]
Crotonaldehydetert-Butyl bromoacetateQuinidine-derived7210:192[11]
Furfural-derived enalDiethyl bromomalonateQuinine-derived89>20:195[10]

Section 3: Biocatalytic and Emerging Protocols

Biocatalysis offers an environmentally benign and often exceptionally selective approach to asymmetric synthesis. Engineered enzymes, particularly those based on heme proteins, have emerged as powerful catalysts for cyclopropanation.

Myoglobin-Catalyzed Asymmetric Cyclopropanation

Expertise & Experience: Nature did not evolve enzymes for cyclopropanation via carbene transfer. However, the heme cofactor in proteins like myoglobin and cytochrome P450 can be repurposed to catalyze this abiological transformation.[1] By introducing mutations into the protein scaffold surrounding the heme active site, scientists can create a chiral pocket that controls the stereochemical outcome of the reaction with exquisite precision.[13] These engineered "carbene transferases" activate diazoacetates to form an iron-heme-carbene, which is then transferred to an olefin. This methodology is scalable, operates in aqueous media under mild conditions, and can provide access to cyclopropane products with near-perfect enantioselectivity.[14]

Biocatalytic Workflow:

myoglobin_workflow E_coli E. coli expressing engineered Myoglobin Reduction Heme Reduction (FeIII → FeII) [Sodium Dithionite] E_coli->Reduction Cell Harvest & Resuspension Reaction Cyclopropanation + Styrene + Ethyl Diazoacetate Reduction->Reaction Anaerobic Conditions Extraction Product Extraction (e.g., with Hexane) Reaction->Extraction Reaction Completion Product Optically Pure Cyclopropane Extraction->Product

Caption: Whole-cell workflow for myoglobin-catalyzed cyclopropanation.

Trustworthiness (Self-Validation):

  • Anaerobic Conditions: The active Fe(II) state of the heme is readily oxidized by oxygen. Reactions must be performed under strictly anaerobic conditions.[1]

  • Enzyme Expression and Purity: For reactions with purified enzyme, protein purity is key. For whole-cell systems, consistent expression levels are important for reproducibility.

  • Substrate Compatibility: While highly selective, the enzyme's active site pocket can impose steric limitations on the substrate scope.

Application Protocol: Whole-Cell Biocatalytic Cyclopropanation

This protocol is a generalized procedure based on the work of the Arnold and Fasan groups.[1][13][14]

Materials:

  • E. coli cell paste expressing the engineered myoglobin variant (e.g., Mb(H64V,V68A))

  • Phosphate buffer (e.g., 100 mM KPi, pH 8.0)

  • Styrene substrate (1.0 equiv)

  • Ethyl diazoacetate (EDA)

  • Sodium dithionite

  • Inert atmosphere glovebox or anaerobic chamber

Procedure:

  • Cell Preparation: Inside an anaerobic chamber, suspend the E.coli cell paste in the phosphate buffer.

  • Heme Reduction: Add a small amount of sodium dithionite to the cell suspension to chemically reduce the myoglobin's heme cofactor from Fe(III) to the active Fe(II) state. The solution should change color from brown to bright red.

  • Substrate Addition: Add the styrene substrate to the cell suspension.

  • Reaction Initiation: Add the ethyl diazoacetate to initiate the reaction. Seal the vessel.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup: Remove the reaction vessel from the anaerobic chamber. Add an equal volume of an organic solvent (e.g., hexane or ethyl acetate) and stir vigorously to extract the product.

  • Purification & Analysis: Separate the organic layer. The product is often of high purity after solvent removal, but can be further purified by column chromatography if needed. Analyze for yield and e.e. by chiral GC.

Data Presentation:

Alkene SubstrateMyoglobin VariantYield (%)d.r.e.e. (%)Reference
StyreneMb(H64V,V68A)91>99:1>99[1]
4-MethoxystyreneMb(H64V,V68A)85>99:1>99[1]
1-VinylnaphthaleneMb(H64V,V68A)90>99:198[14]

References

  • Goswami, M., & Shaughnessy, K. H. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Goswami, M., & Shaughnessy, K. H. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC, NIH. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed Electrostatic Activation. Journal of the American Chemical Society, 128(25), 8130–8131. [Link]

  • Jakka, K., & Zhao, C.-G. (2008). Asymmetric Organocatalytic Cyclopropanation on Chiral Menthyl Acrylate for the Synthesis of (–)-trans-2-Aminomethylcyclopropanecarboxylic Acid. Synlett, 2008(18), 2845-2847. [Link]

  • Xu, X., et al. (2013). Highly enantioselective synthesis of cyclopropylamine derivatives via Ru(II)-pheox-catalyzed direct asymmetric cyclopropanation of vinylcarbamates. PubMed, 15(3), 424-7. [Link]

  • Lin, Y., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC, NIH. [Link]

  • De Kimpe, N., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(2), 187-190. [Link]

  • De Kimpe, N., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187-90. [Link]

  • Xu, X., et al. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters, 15(3), 424-427. [Link]

  • Pesciaioli, F., et al. (2021). Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates. Angewandte Chemie International Edition, 60(51), 26689-26694. [Link]

  • Companyó, X., et al. (2009). Asymmetric organocatalytic cyclopropanation - highly stereocontrolled synthesis of chiral cyclopropanes with quaternary stereocenters. European Journal of Organic Chemistry, 2009(18), 3075-3080. [Link]

  • Wang, X., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 143(30), 11726-11736. [Link]

  • Shaughnessy, K. H. (2023). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Purdue University Graduate School. [Link]

  • Pesciaioli, F., et al. (2021). Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates. University of Groningen research portal. [Link]

  • Zhu, S., & Zhang, X. P. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry, 72(16), 6308-6311. [Link]

  • Rios, R. (2012). The Chemistry of Cyclopropanes and New Insights into Organocatalyzed Asymmetric Cyclopropanation. ResearchGate. [Link]

  • Tyagi, V., & Fasan, R. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. ACS Catalysis, 9(6), 5585-5594. [Link]

  • Lin, Y., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(20), e202300438. [Link]

  • Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules, 27(21), 7407. [Link]

  • Wang, Y., et al. (2013). Asymmetric Organocatalytic Cyclopropanation of Cinnamone Derivatives with Stabilized Sulfonium Ylides. The Journal of Organic Chemistry, 78(12), 6319-6325. [Link]

  • Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Chemistry Portal. [Link]

  • Bertus, P., & Caillé, J. (2018). Transition-metal catalyzed asymmetric intramolecular cyclopropanation. ResearchGate. [Link]

  • Lin, Y., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie, 135(20), e202300438. [Link]

  • Various Authors. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Charette, A. B., et al. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168-12175. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • Various Authors. (2021). (a) The assembly of the G4-based biocatalysts. (b) The asymmetric cyclopropanation reaction investigated in this work. ResearchGate. [Link]

  • Lebel, H., et al. (2008). Recent developments in asymmetric cyclopropanation. Tetrahedron, 64(29), 6793-6811. [Link]

  • Ivanova, N. V., & Levin, V. V. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]

  • Kiełbasiński, P., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 26(16), 4920. [Link]

  • Bajaj, P., & Fasan, R. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. Journal of the American Chemical Society, 139(6), 2156-2159. [Link]

  • Various Authors. (2004). Asymmetric Synthesis of Cyclopropyl Carbocyclic Nucleosides. ResearchGate. [Link]

  • Wang, X., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. pubs.acs.org. [Link]

  • Sharma, U., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Chu, C. K., et al. (1998). Asymmetric Synthesis of (1'S,2'R)-Cyclopropyl Carbocyclic Nucleosides. The Journal of Organic Chemistry, 63(14), 4432-4437. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions and impurity profiling in cyclopropyl ring synthesis

Introduction Welcome to the Technical Support Center for Cyclopropyl Ring Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Cyclopropyl Ring Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions and impurity profiling during the synthesis of cyclopropane-containing molecules. The unique strain and reactivity of the cyclopropyl ring make it a valuable pharmacophore, but also introduce specific synthetic challenges.[1][2] This document provides in-depth, question-and-answer-based troubleshooting guides for common cyclopropanation methods, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: General Principles of Impurity Profiling

Impurity profiling is the process of identifying and quantifying unwanted components in a reaction mixture, which can include unreacted starting materials, intermediates, and byproducts from side reactions.[3][4] For cyclopropane synthesis, this is critical for ensuring the final product's purity, efficacy, and safety, especially in pharmaceutical applications.[5]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when an unexpected impurity is detected in my cyclopropanation reaction?

A1: The initial step is to gather as much information as possible about the impurity. A multi-technique approach is often necessary.

  • Initial Assessment (TLC/LC-MS): Use Thin Layer Chromatography (TLC) to visualize the number of components.[6] Subsequently, Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the impurity, which is crucial for generating initial hypotheses about its structure.[3][7]

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an unknown impurity.[8][9] Key features to look for are the absence or alteration of the characteristic upfield cyclopropyl proton signals and the appearance of new signals that might suggest ring-opening or rearrangement.

  • Separation and Quantification (GC/HPLC): Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for separating and identifying volatile impurities, including stereoisomers.[8][10] High-Performance Liquid Chromatography (HPLC) is suitable for less volatile compounds and is the workhorse for purity assessment and preparative purification.[11][12]

dot

Impurity_Profiling_Workflow General Impurity Identification Workflow cluster_Initial Initial Detection & Analysis cluster_Hypothesis Hypothesis Generation cluster_Confirmation Structure Confirmation & Quantification cluster_Action Troubleshooting & Optimization start Unexpected Spot/Peak Detected tlc_lcms TLC & LC-MS Analysis start->tlc_lcms Characterize mw_data Obtain Molecular Weight tlc_lcms->mw_data hypothesize Hypothesize Structure (e.g., Isomer, Side Product, Dimer) mw_data->hypothesize nmr NMR Spectroscopy (1H, 13C, COSY) hypothesize->nmr Confirm Structure gc_hplc GC/HPLC Analysis (Quantification & Purity) nmr->gc_hplc Develop Method troubleshoot Modify Reaction Conditions gc_hplc->troubleshoot Based on Impurity Identity purify Develop Purification Strategy gc_hplc->purify Simmons_Smith_Side_Reaction Simmons-Smith: Desired Path vs. Side Reaction start Allylic Alcohol + ICH₂ZnI (Simmons-Smith Reagent) intermediate Zinc-Coordinated Intermediate start:f1->intermediate Coordination product cis-Cyclopropyl Alcohol (Desired Product) intermediate->product Intramolecular Cyclopropanation (Fast) side_product Methylated Alcohol (Side Product) intermediate->side_product Intermolecular Methylation (Slow, excess reagent) MIRC_Troubleshooting Troubleshooting Incomplete MIRC Cyclization problem Problem: Michael Adduct Isolated, No Cyclopropane cause1 Cause 1: Base is too weak problem->cause1 cause2 Cause 2: Poor Leaving Group problem->cause2 cause3 Cause 3: Steric Hindrance problem->cause3 solution1 Solution: Use a stronger, non-nucleophilic base (e.g., DBU, K₂CO₃) cause1->solution1 solution2 Solution: Improve leaving group ability (e.g., Br > Cl > OTs) cause2->solution2 solution3 Solution: Modify substrate to reduce steric clash in transition state cause3->solution3

Sources

Optimization

Technical Support Center: Solvent Removal from (2R)-2-Cyclopropyl-2-hydroxyacetic Acid

[1] Case ID: SOLV-REM-C3H5-GLY Status: Active Guide Applicable Compound: (2R)-2-Cyclopropyl-2-hydroxyacetic acid (CAS: 134624-47-8) Chemical Family: -Hydroxy Acids (AHA), Cyclopropyl derivatives.[1] Diagnostic Framework:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SOLV-REM-C3H5-GLY Status: Active Guide Applicable Compound: (2R)-2-Cyclopropyl-2-hydroxyacetic acid (CAS: 134624-47-8) Chemical Family:


-Hydroxy Acids (AHA), Cyclopropyl derivatives.[1]

Diagnostic Framework: Why is the solvent trapped?

Before initiating any drying protocol, you must diagnose the nature of the residual solvent. For (2R)-2-Cyclopropyl-2-hydroxyacetic acid, the


-hydroxy moiety creates specific challenges.
The "Solvate Trap" Mechanism

This molecule contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on the same carbon.[1] These groups are potent hydrogen bond donors and acceptors.

  • Surface Adsorption: Solvent is physically stuck to the surface. (Easy to remove).

  • Crystal Lattice Entrapment (Inclusion): Solvent molecules are trapped within the crystal voids.[2] (Moderate difficulty).

  • Solvate Formation (Pseudo-polymorphs): The solvent has formed a stoichiometric complex with your molecule via hydrogen bonding. (Very difficult to remove without breaking the lattice).

Diagnostic Workflow: Use this logic flow to determine your drying strategy.

DryingStrategy Start Start: Residual Solvent Detected DSC Step 1: Run DSC (Determine Onset Melting Point) Start->DSC TGA Step 2: Run TGA (Thermogravimetric Analysis) DSC->TGA Decision Is weight loss distinct and stoichiometric? TGA->Decision Surface Diagnosis: Surface Adsorption Decision->Surface Gradual Loss Solvate Diagnosis: Solvate/Inclusion Decision->Solvate Sharp Step Loss MethodA Protocol A: Vacuum + N2 Bleed Surface->MethodA MethodB Protocol B: Water Displacement (Vapor) Solvate->MethodB MethodC Protocol C: Recrystallization/Trituration Solvate->MethodC Check GC-HS Analysis (Limit < ICH Q3C) MethodA->Check QC Check MethodB->Check MethodC->Check

Figure 1: Decision tree for selecting the appropriate solvent removal strategy based on thermal analysis.

Troubleshooting Protocols

Protocol A: Standard Vacuum Drying with Nitrogen Bleed

Best for: Surface solvents and non-solvated lattice entrapment. Risk: High.[3] Static vacuum can cause "crusting" where the surface dries and seals the wet core.

The "Nitrogen Sweep" Modification: Do not use static vacuum. Introduce a bleed of dry nitrogen.[4] This lowers the partial pressure of the solvent vapor in the oven, increasing the driving force for evaporation (


).
ParameterSettingRationale
Temperature

CRITICAL: You must measure MP via DSC first. If unknown, start at 35°C.
Vacuum 20–50 mbarDeep vacuum (<1 mbar) is often worse as it removes heat transfer capability (convection).
N2 Flow Slight BleedMaintains convective heat transfer and sweeps away solvent boundary layer.
Duration 12–24 HoursCheck weight loss periodically (LOD).
Protocol B: Water Vapor Displacement (The "Hydration" Trick)

Best for: Stubborn solvents (DCM, Toluene) trapped in the lattice or sticky amorphous solids. Mechanism: Water molecules are small and highly polar. By introducing humidity, water competes for the H-bonding sites, displacing the organic solvent. The water is then easily removed later.

Steps:

  • Place the solid in a vacuum oven.

  • Place a small beaker of HPLC-grade water inside the oven (separate from the product).

  • Heat to 40–50°C (ensure this is < MP).

  • Apply vacuum (100 mbar) for 4 hours. The water vapor will permeate the solid.

  • Remove the water beaker.

  • Apply full vacuum + N2 bleed (Protocol A) to dry the water.

Protocol C: Anti-Solvent Trituration

Best for: Gums/Oils or when drying causes degradation. Mechanism: Mechanical disruption of the crystal lattice to release trapped solvent.

Steps:

  • Suspend the solid in a non-solubilizing solvent (Anti-solvent).

    • Recommendation: Pentane or Heptane (if the compound is insoluble in them).

  • Stir vigorously for 2–4 hours. The mechanical agitation and concentration gradient pull the trapped solvent into the bulk liquid.

  • Filter and dry using Protocol A.

Critical Risk: Lactide Formation (Dimerization)

Warning: (2R)-2-Cyclopropyl-2-hydroxyacetic acid is an


-hydroxy acid.[1] Under heat and acidic conditions, it undergoes self-esterification to form a cyclic dimer (a lactide-like structure) or linear oligomers.[1]

[1]

Prevention Strategy:

  • Strict Temperature Control: Never exceed 60°C unless TGA/DSC confirms stability.

  • Avoid Strong Acids: Ensure the material was neutralized properly during workup. Residual mineral acids catalyze dimerization.

  • Monitor via HPLC: If purity drops during drying, you are likely forming oligomers. Switch to Lyophilization (Freeze Drying) if this occurs.

Frequently Asked Questions (FAQ)

Q1: The solid melts into a gum in the oven even at low temperatures. Why?

  • Answer: You likely have a "melting point depression" caused by the impurities (residual solvent). A solvated solid often has a significantly lower melting point than the pure crystal.

  • Fix: Use Protocol C (Trituration) to remove the bulk solvent before attempting thermal drying.

Q2: Can I use high vacuum (< 0.1 mbar)?

  • Answer: Generally, no.[2] While intuitive, high vacuum eliminates air/N2 molecules that transfer heat to your powder. It acts as an insulator. A moderate vacuum (20 mbar) with a gas bleed dries faster due to better heat transfer and mass transport.

Q3: My GC-HS shows the solvent is gone, but the LOD (Loss on Drying) is still high.

  • Answer: You are likely removing water or decomposing the product.

    • If LOD > GC result: The weight loss is water (hygroscopic nature) or decarboxylation (degradation).

    • Action: Run a Karl Fischer (KF) titration to distinguish water from solvent.

Q4: What are the regulatory limits for solvents?

  • Answer: Refer to ICH Q3C (R8) Guidelines.

    • Class 1 (Benzene, CCl4): Avoid completely.

    • Class 2 (Methanol, Toluene, DCM): Limit strictly (e.g., DCM < 600 ppm).

    • Class 3 (Ethanol, Ethyl Acetate): < 5000 ppm (0.5%) is generally acceptable.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline Q3C (R8): Impurities: Guideline for Residual Solvents. (2021).[5]

  • Byrn, S. R., et al.Solid-State Chemistry of Drugs. SSCI, Inc. (1999).
  • European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Referenced for general impurity context).

  • Cui, Y., et al. "Removal of Residual Organic Solvents from Pharmaceutical Solids by Displacement with Water Vapor." Journal of Pharmaceutical Sciences, 107(11), 2018. (Basis for Protocol B).

Sources

Troubleshooting

Troubleshooting guide for low yield in Ritter reactions with cyclopropyl alcohols

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Ritter reaction, speci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Ritter reaction, specifically when using cyclopropyl alcohol substrates. The unique electronic properties and inherent ring strain of cyclopropyl systems introduce specific challenges not typically seen with simple aliphatic or benzylic alcohols. This guide provides in-depth, field-tested insights to help you troubleshoot low yields and optimize your reaction conditions.

Troubleshooting Guide for Low Yield in Ritter Reactions with Cyclopropyl Alcohols

The central challenge in applying the Ritter reaction to cyclopropyl alcohols is the stability and subsequent reactivity of the cyclopropylcarbinyl cation intermediate. While this cation is stabilized through hyperconjugation with the cyclopropyl ring's Walsh orbitals, it is also highly prone to rapid, often irreversible, ring-opening to form a more stable homoallylic cation.[1][2][3] This rearrangement is the primary off-cycle pathway that consumes the desired intermediate, leading to low yields of the N-cyclopropyl amide and the formation of undesired byproducts.

Q1: My reaction is producing a significant amount of a rearranged, linear amide instead of the desired N-cyclopropyl amide. Why is this happening and how can I stop it?

Answer: This is the most common failure mode for this specific transformation. The formation of a rearranged homoallylic amide is a direct consequence of the cyclopropylcarbinyl cation (Intermediate A ) undergoing a ring-opening rearrangement to the homoallylic cation (Intermediate B ) before it can be trapped by the nitrile nucleophile.[1][4] This process is often kinetically facile and thermodynamically favorable.

Causality:

  • Carbocation Stability: The driving force is the relief of ring strain and the formation of a stable, delocalized allylic carbocation.

  • Reaction Conditions: Harsh conditions, particularly the use of strong, concentrated Brønsted acids (e.g., H₂SO₄) and elevated temperatures, provide the activation energy needed to accelerate this rearrangement pathway, often making it faster than the desired nitrile trapping.[5][6]

Visualizing the Competing Pathways:

Ritter Reaction Pathways cluster_0 Reaction Coordinate Start Cyclopropyl Alcohol + H⁺ CationA Cyclopropylcarbinyl Cation (A) Start->CationA -H₂O ProductA Desired N-Cyclopropyl Amide CationA->ProductA + R-CN + H₂O CationB Homoallylic Cation (B) CationA->CationB Ring-Opening (Rearrangement) ProductB Undesired Rearranged Amide CationB->ProductB + R-CN + H₂O caption Fig 1. Competing reaction pathways.

Caption: Fig 1. Competing reaction pathways.

Troubleshooting Strategies & Protocol:

  • Modify the Acid Catalyst: The choice and concentration of the acid are critical. Move away from stoichiometric or solvent-quantities of strong acids.

    • Milder Brønsted Acids: Use catalytic amounts of acids like trifluoroacetic acid (TFA) or methanesulfonic acid (MsOH).

    • Lewis Acids: Investigate Lewis acids that can facilitate carbocation formation under milder conditions. Catalysts like bismuth triflate (Bi(OTf)₃) or iron(III) nitrate have been shown to be effective.[7][8]

    • Solid-Supported Acids: Heterogeneous catalysts like Amberlyst®-15 or silica-bonded N-propyl sulphamic acid can be highly effective.[7][9] They provide localized acidity, potentially minimizing solution-phase rearrangements and simplifying workup.

  • Control the Temperature: Perform the reaction at the lowest temperature that allows for reasonable conversion. Start at 0 °C or even -20 °C and slowly warm up while monitoring by TLC or GC/MS. Lower temperatures disfavor the rearrangement pathway, which typically has a higher activation energy.[5]

  • Increase Effective Nitrile Concentration: The trapping of carbocation A is a bimolecular reaction. Increasing the concentration of the nitrile can favor the desired pathway kinetically.

    • Use the nitrile as the reaction solvent if feasible.

    • If using a co-solvent, ensure the nitrile is present in a large excess (10-20 equivalents).

Optimized Protocol Example: Mild Ritter Reaction using a Solid Acid Catalyst

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclopropyl alcohol (1.0 eq).

  • Reagents: Add the solid acid catalyst (e.g., Amberlyst®-15, 50% w/w of the alcohol).

  • Solvent/Nitrile: Add the nitrile (e.g., acetonitrile, 10-20 eq) and a suitable, anhydrous co-solvent if necessary (e.g., dichloromethane) to ensure solubility at low temperatures.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Stir for 15 minutes.

  • Monitoring: Monitor the reaction progress by TLC or GC every hour. Allow the reaction to slowly warm to room temperature if no conversion is observed at 0 °C.

  • Workup: Once the starting material is consumed, filter off the solid acid catalyst and wash it with the solvent. Concentrate the filtrate under reduced pressure. The subsequent steps involve a standard aqueous workup to hydrolyze the nitrilium ion intermediate and isolate the amide product.

Q2: My reaction is not proceeding to completion, and I'm recovering a lot of my starting alcohol. What should I do?

Answer: Stalling of the reaction indicates that the initial carbocation formation is not efficient under your current conditions. This can happen if the chosen acid is too weak or if trace amounts of water are quenching the catalyst.

Troubleshooting Strategies:

  • Verify Anhydrous Conditions: The Ritter reaction is highly sensitive to water, which can compete with the nitrile as a nucleophile, reverting the carbocation to the alcohol or quenching the acid catalyst. Ensure all glassware is flame-dried, solvents are anhydrous, and reagents are pure.

  • Increase Acid Strength or Concentration (Cautiously): If you are using a very mild catalyst, a slight increase in catalyst loading or a switch to a slightly stronger acid may be necessary. For example, if catalytic TFA is failing, you might try catalytic MsOH. This must be done carefully, as it can also increase the rate of rearrangement. Analyze the crude product for byproducts before making large-scale changes.

  • Consider a Co-catalyst System: Some modern protocols utilize co-catalysts to promote the reaction under mild conditions. For instance, systems like copper(II) triflate have been used for Ritter-like reactions on cyclic alcohols.[10]

Troubleshooting Workflow:

Troubleshooting Workflow start Low Yield Observed analysis Analyze Crude Product (GC-MS, NMR) start->analysis decision What is the Main Issue? analysis->decision rearrangement Rearranged Byproducts (Homoallylic Amide) decision->rearrangement Rearrangement no_reaction Unreacted Starting Material decision->no_reaction Stalled Reaction solution_rearrange DECREASE Reactivity: 1. Use Milder Acid (Solid Acid) 2. Lower Temperature (0°C) 3. Increase [Nitrile] rearrangement->solution_rearrange solution_no_reaction INCREASE Reactivity: 1. Ensure Anhydrous Conditions 2. Use Stronger Acid (Cautiously) 3. Increase Catalyst Loading no_reaction->solution_no_reaction end Optimized Yield solution_rearrange->end solution_no_reaction->end

Caption: Fig 2. Logical troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose acid for Ritter reactions with tertiary cyclopropyl alcohols? A: There is no single "best" acid, as the optimal choice depends on the specific substrate. However, for sensitive tertiary cyclopropyl alcohols, starting with a solid-supported acid like Amberlyst®-15 or a mild Lewis acid such as bismuth(III) triflate is highly recommended.[7] These catalysts often provide a good balance between activating the alcohol and minimizing rearrangement side reactions.

CatalystTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Stoichiometric, 25-80 °CInexpensive, powerfulOften causes extensive rearrangement/decomposition[6]
TFA / MsOH Catalytic to Stoichiometric, 0-40 °CHomogeneous, tunable strengthCan still promote rearrangement; corrosive
Amberlyst®-15 Heterogeneous (w/w), 0-50 °CMild, recyclable, easy workup[7]May have lower activity, requiring longer times
Bi(OTf)₃ / Fe(NO₃)₃ Catalytic (mol%), 25-80 °CMild, effective for many substrates[7][8]More expensive, potential metal contamination

Q: Can I use secondary cyclopropyl alcohols for this reaction? A: Yes, but it is significantly more challenging. Secondary alcohols form less stable secondary carbocations, which require harsher conditions (stronger acids, higher temperatures) to be generated.[11] These harsher conditions dramatically increase the likelihood of rearrangement and other side reactions. For secondary cyclopropyl alcohols, exploring alternative synthetic routes to the amide is often more practical.

Q: How does substitution on the cyclopropane ring affect the reaction outcome? A: Substituents that can stabilize the cyclopropylcarbinyl cation (e.g., alkyl or aryl groups) can facilitate its formation. However, this increased stability may also provide a longer lifetime for the cation to undergo rearrangement. Electron-withdrawing groups on the ring would destabilize the cation, making the initial alcohol protonation and water loss much more difficult.

Q: Are there alternative methods to synthesize N-cyclopropyl amides if the Ritter reaction fails? A: Absolutely. If the Ritter reaction proves intractable due to rearrangement, the most common alternative is a standard amide coupling reaction. This involves converting cyclopropanecarboxylic acid to an activated species (like an acid chloride or using coupling reagents like HATU/EDC) and reacting it with the desired amine (R-NH₂). Another approach could involve synthesizing cyclopropylamine first and then acylating it.[12]

References

  • Chen, M.-E., et al. (2021). Recent advances of Ritter reaction and its synthetic applications. Organic Chemistry Frontiers. [Link]

  • RSC Publishing. (2021). Recent advances of Ritter reaction and its synthetic applications. Royal Society of Chemistry. [Link]

  • OpenOChem Learn. Ritter Reaction. University of Wisconsin-Madison. [Link]

  • Wikipedia. (2023). Ritter reaction. Wikimedia Foundation. [Link]

  • ResearchGate. (n.d.). Substrate scope of the Ritter reaction under optimised conditions. ResearchGate. [Link]

  • SynArchive. (n.d.). Ritter Reaction. SynArchive. [Link]

  • Chem.LibreTexts. (n.d.). Ritter reaction. LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. [Link]

  • Oreate AI. (2026). Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation. Oreate AI Blog. [Link]

  • Sarlah, D., et al. (2014). A Direct and Stereoretentive Synthesis of Amides from Cyclic Alcohols. PubMed Central. [Link]

  • Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters. [Link]

  • Shakeri, M.-S., et al. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Journal of Chemical Sciences. [Link]

  • Gong, J., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. PubMed Central. [Link]

  • Grokipedia. (n.d.). Ritter reaction. Grokipedia. [Link]

  • Zhang, W., et al. (2024). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Publishing. [Link]

  • ResearchGate. (2025). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ResearchGate. [Link]

  • Olah, G. A., et al. (1992). Long-lived cyclopropylcarbinyl cations. Chemical Reviews. [Link]

  • ResearchGate. (2019). Stabilization by conjugation of cyclopropyl carbinyl cations in bisected over the eclipsed conformation with cyclopropyl Walsh orbitals. ResearchGate. [Link]

  • Houk, K. N., et al. (2021). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cycl. ChemRxiv. [Link]

  • Apeloig, Y., et al. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Z. (2020). Tropylium-promoted Ritter reactions. Chemical Communications. [Link]

  • RSC Publishing. (2023). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Royal Society of Chemistry. [Link]

  • Sciforum. (2021). CuBr2 - an effective catalyst in the synthesis of amides from secondary alcohols by the Ritter reaction. Sciforum. [Link]

  • Ganesan, A., et al. (2011). Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. PubMed Central. [Link]

  • Baran, P. S., et al. (2013). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. PubMed Central. [Link]

  • Fiveable. (2025). Ritter Reaction Definition. Fiveable. [Link]

  • Szymoniak, J., & Bertus, P. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications. [Link]

  • Vankar, Y. D., et al. (2006). Ritter Reaction with Cyclopropyl Ketones and Cyclopropyl Alcohols: Synthesis of N-Actyl- γ-Keto and N-Acyl Hohoallyl Amines. Synthetic Communications. [Link]

  • ResearchGate. (n.d.). Cyclopropyl carbinyl cation in C−N bond forming reactions. ResearchGate. [Link]

  • Problems in Chemistry. (2022). Ritter reaction - mechanism, why does it not work with primary alcohols. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. [Link]

  • Pearson+. (n.d.). The Ritter reaction occurs when nitrile and secondary or tertiary... Pearson+. [Link]

  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Stack Exchange. [Link]

  • de Meijere, A., et al. (2007). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Chiral Resolution

Welcome to the Technical Support Center for chiral resolution via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chiral resolution via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their separation processes. Here, you will find in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, all grounded in scientific principles and practical field experience.

Introduction: The Principle of Diastereomeric Salt Crystallization

Chiral resolution by diastereomeric salt crystallization is a cornerstone technique for separating enantiomers, which is particularly crucial in the pharmaceutical industry where the physiological effects of enantiomers can differ significantly.[1] This method leverages the formation of diastereomeric salts by reacting a racemic mixture with a single enantiomer of a chiral resolving agent.[2] Unlike enantiomers, which share identical physical properties, diastereomers have distinct physicochemical characteristics, including solubility.[2][3] This difference in solubility is the key to their separation through selective crystallization.[1][2][3]

The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor.[2] The crystallized salt can then be isolated, and the chiral resolving agent removed to yield the desired pure enantiomer.[1][2] The efficiency of this process is contingent on several factors, including the choice of resolving agent, solvent system, temperature, and control over supersaturation.[1][4]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate chiral resolving agent?

The choice of a resolving agent is critical. A suitable agent should:

  • Readily form a salt with the racemate.

  • Produce diastereomeric salts with a significant difference in solubility in a chosen solvent.

  • Be easily recoverable after the resolution.

  • Ideally, be inexpensive and available in high enantiomeric purity.

A screening of different resolving agents is often the most practical approach to identify the optimal one for your specific racemic mixture.[3]

Q2: What is the role of the solvent system, and should I use a single or mixed solvent?

The solvent system is paramount as it directly influences the solubility of the diastereomeric salts and, therefore, the resolution efficiency.[5] A good solvent should exhibit a large solubility difference between the two diastereomeric salts.[6] Both single and mixed solvent systems can be effective. A mixed solvent system, often comprising a "solvent" and an "anti-solvent," offers greater flexibility for fine-tuning solubility and supersaturation.[6]

Q3: How does temperature influence the crystallization process?

Temperature has a profound effect on the solubility of the diastereomeric salts.[6] A controlled cooling profile is essential for achieving high selectivity and yield.[4] Slow cooling generally promotes the formation of larger, purer crystals, whereas rapid cooling can lead to smaller crystals and potential inclusion of the more soluble diastereomer.[4]

Q4: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This can happen if the salt's melting point is below the crystallization temperature or if the solution is too concentrated.[6] To prevent this, you can:

  • Add more solvent to decrease the concentration.[6]

  • Lower the crystallization temperature.[6]

  • Change the solvent system to one that favors crystallization.[6]

Q5: How can I determine the success of my chiral resolution?

The success of the resolution is quantified by the diastereomeric excess (d.e.) of the crystallized salt and the enantiomeric excess (e.e.) of the final product. These are typically measured using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.[7]

  • Gas Chromatography (GC) with a chiral column.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating or derivatizing agents.[7]

  • Circular Dichroism (CD) Spectroscopy .[8][9]

Troubleshooting Guide

This section addresses common problems encountered during diastereomeric salt crystallization and provides systematic solutions.

Problem Probable Cause(s) Recommended Solution(s)
No Crystallization • The solution is not supersaturated. • Presence of impurities inhibiting nucleation. • The chosen solvent is too effective for both diastereomers.[6] • A wide metastable zone width.• Increase concentration by evaporating the solvent.[6] • Purify the starting materials. • Conduct a solvent screen to find a system with differential solubility.[6] • Induce nucleation by scratching the flask or adding seed crystals.[6]
Low Yield of Crystals • High solubility of the desired diastereomeric salt. • Incomplete crystallization.• Screen for a less polar solvent or a different solvent class.[2] • Introduce an anti-solvent to reduce solubility.[2] • Optimize the cooling profile to be slower and reach a lower final temperature.[2] • Increase the concentration of the racemate and resolving agent.[2]
Low Diastereomeric/Enantiomeric Excess • Poor selectivity of the solvent system. • Cooling rate is too fast, leading to co-crystallization. • Insufficient washing of the isolated crystals.• Perform a systematic solvent screening to maximize the solubility difference.[2][6] • Slow down the cooling rate. • Wash the crystals with a small amount of cold, fresh solvent.
"Oiling Out" or Amorphous Precipitate • Supersaturation is generated too rapidly. • The solvent has poor solvating power for the crystal lattice.• Slow down the rate of cooling or anti-solvent addition.[2] • Use a solvent mixture to fine-tune the solvating properties.[2]
Inconsistent Results • Poor control over process parameters. • Variation in the purity of starting materials.• Standardize and carefully control temperature, cooling rate, and agitation. • Ensure consistent quality of the racemic mixture and resolving agent.

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening for Optimal Resolution

Objective: To identify a solvent system that provides the best separation of the diastereomeric salts.

Materials:

  • Racemic compound

  • Chiral resolving agent

  • A diverse range of solvents (e.g., alcohols, esters, ketones, hydrocarbons)

  • Vials or a 96-well plate

  • Shaker/incubator

  • Analytical instrument for chiral analysis (e.g., HPLC)

Procedure:

  • Prepare stock solutions of the racemic compound and the chiral resolving agent.

  • In each vial or well, combine the racemate and resolving agent solutions.

  • Add a different solvent or solvent mixture to each vial.

  • Agitate the mixtures at a set temperature until equilibrium is reached (typically several hours).

  • Allow the solids to settle.

  • Carefully sample the supernatant (mother liquor) from each vial.

  • Analyze the supernatant by a suitable chiral method to determine the concentration of each diastereomer remaining in the solution.

Analysis: The most promising solvent system is the one that shows the largest difference in the concentration of the two diastereomers in the supernatant.[6]

Workflow for Diastereomeric Salt Crystallization

The following diagram illustrates the typical workflow for a diastereomeric salt crystallization process.

G cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Purification cluster_final Final Product Generation racemate Racemic Mixture dissolution Dissolution at Elevated Temperature racemate->dissolution agent Chiral Resolving Agent agent->dissolution solvent Solvent Selection solvent->dissolution cooling Controlled Cooling / Anti-solvent Addition dissolution->cooling seeding Seeding (Optional) cooling->seeding crystallization Selective Crystallization cooling->crystallization seeding->crystallization filtration Filtration crystallization->filtration washing Washing filtration->washing drying Drying washing->drying salt_cleavage Salt Cleavage drying->salt_cleavage enantiomer Pure Enantiomer salt_cleavage->enantiomer agent_recovery Resolving Agent Recovery salt_cleavage->agent_recovery

Caption: Workflow of Diastereomeric Salt Crystallization.

Advanced Corner: Seeding Strategies

Seeding is a powerful technique to control the crystallization process.[10] It involves adding a small quantity of crystals of the desired diastereomer to the supersaturated solution.

Benefits of Seeding:

  • Induces crystallization within the metastable zone, avoiding spontaneous nucleation of the undesired diastereomer.[10]

  • Controls crystal size and morphology.

  • Can improve the purity of the crystallized product.

Key Considerations for Seeding:

  • Seed Quality: Use high-purity crystals of the desired diastereomer.

  • Seed Size: A narrow size distribution of seed crystals is preferable.[10]

  • Seeding Point: Add the seeds when the solution is supersaturated but still within the metastable zone.

References

  • Benchchem.
  • MPG.PuRe.
  • ACS Publications.
  • Benchchem.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • ResearchGate. Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement | Request PDF.
  • Advances in Engineering.
  • Breaking Down the Methods: Chromatography and Crystalliz
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.
  • ACS Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
  • ResearchGate.
  • Vapourtec.
  • Reaction Chemistry & Engineering (RSC Publishing).
  • RSC Publishing.
  • Chiralpedia. Part 6: Resolution of Enantiomers.
  • APC. [WEBINAR] Crystallization strategies for yield and chiral purity improvement.
  • ACS Publications.
  • Books.
  • PMC.
  • HKUST SPD.
  • White Rose eTheses Online.
  • Reddit.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of (2R)-2-Cyclopropyl-2-hydroxyacetic acid: qNMR vs. HPLC-UV

Introduction: The Critical Need for Accurate Purity Assessment In pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. (2R)-2-Cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate Purity Assessment

In pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. (2R)-2-Cyclopropyl-2-hydroxyacetic acid, a chiral building block, is a prime example where stringent purity control is paramount to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques for its purity determination: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and the more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance characteristics. This document is intended for researchers, analytical chemists, and quality control professionals seeking to select the most appropriate method for their specific analytical challenges.

Method 1: Quantitative ¹H-NMR (qNMR) – A Primary Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized by pharmacopeias like the USP for its ability to provide direct, SI-traceable measurements of purity without the need for a specific reference standard of the analyte.[1][2][3][4] The core principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][5][6] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity, stable internal standard, the absolute purity of the analyte can be calculated directly.

Causality in Experimental Design: Why Every Step Matters

The reliability of a qNMR assay is built upon a series of carefully considered experimental choices.

  • Internal Standard (IS) Selection: This is the cornerstone of the experiment.[7][8] The ideal IS for analyzing (2R)-2-Cyclopropyl-2-hydroxyacetic acid must be:

    • High Purity (≥99.5%): Any impurity in the standard directly translates to error in the final calculation.[7]

    • Soluble in the Same Solvent: Both analyte and IS must completely dissolve to ensure a homogeneous solution for accurate measurement.[5] For a polar molecule like our target, a polar aprotic solvent such as DMSO-d₆ is an excellent choice.

    • Chemically Inert: The IS must not react with the analyte, solvent, or trace water.

    • Spectrally Simple & Non-overlapping: The IS should ideally produce a sharp singlet in a region of the ¹H spectrum free from analyte or impurity signals.[5][7] Maleic acid, which gives a sharp singlet around 6.3 ppm in DMSO-d₆, is a suitable candidate.[5]

  • Relaxation Delay (d1): To ensure signals are fully relaxed between scans for accurate integration, a sufficient relaxation delay is critical.[5][8] A common rule of thumb is to set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and IS). Ignoring this can lead to signal saturation and underestimation of purity.[8]

  • Instrumental Parameters: High-field spectrometers (≥400 MHz) are preferred for better signal dispersion and sensitivity.[9] The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N > 150:1) for precise integration.

Experimental Protocol: qNMR Purity of (2R)-2-Cyclopropyl-2-hydroxyacetic acid
  • Preparation:

    • Accurately weigh approximately 15 mg of (2R)-2-Cyclopropyl-2-hydroxyacetic acid into a clean vial using a microbalance (readability ±0.01 mg).

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution by vortexing.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition (Illustrative Parameters for a 500 MHz Spectrometer):

    • Pulse Program: A standard 1D proton experiment (e.g., zg30).

    • Temperature: 298 K.

    • Spectral Width: 20 ppm.

    • Transmitter Frequency Offset: Centered on the spectral region of interest.

    • Pulse Width: Calibrated 30° or 90° pulse.

    • Relaxation Delay (d1): 30 seconds (a conservative value ensuring full relaxation).

    • Acquisition Time (aq): ~3 seconds.

    • Number of Scans (ns): 16-64 (adjust for desired S/N).

  • Data Processing & Calculation:

    • Apply an exponential line broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Perform meticulous phase and baseline correction. Inaccurate corrections are a major source of integration error.[6]

    • Integrate a well-resolved, unique signal for the analyte (e.g., the methine proton adjacent to the hydroxyl group) and a signal for the internal standard (e.g., the two vinyl protons of maleic acid).

    • Calculate the purity using the following equation[6]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS Where:

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • Purity_IS: Purity of the internal standard

qNMR Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation P1 Accurately weigh Analyte (m_analyte) P2 Accurately weigh Internal Standard (m_IS) P1->P2 P3 Dissolve in Deuterated Solvent P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Insert sample into NMR Spectrometer P4->A1 A2 Set Quantitative Parameters (e.g., d1=30s, ns=32) A1->A2 A3 Acquire ¹H Spectrum A2->A3 D1 Apply Apodization, Phase & Baseline Correction A3->D1 D2 Integrate Analyte (I_analyte) & Standard (I_IS) Signals D1->D2 D3 Calculate Purity using the qNMR Equation D2->D3 D4 Report Result (wt%) D3->D4 G cluster_qnmr qNMR Principle cluster_hplc HPLC-UV (Area %) Principle qnmr_node Direct Molar Proportionality Signal ∝ Moles of Nuclei qnmr_result Absolute Purity (wt%) Traceable to SI units qnmr_node->qnmr_result Requires Internal Standard hplc_node Relative Response Signal ∝ (Conc. x Extinction Coeff.) hplc_result Relative Purity (% Area) Assumes equal response factor hplc_node->hplc_result No Standard Required

Sources

Validation

Technical Comparative Guide: Certificate of Analysis for (2R)-2-Cyclopropyl-2-hydroxyacetic Acid

[1][2] Executive Summary: The Stereochemical Imperative In the synthesis of advanced pharmaceutical intermediates—specifically for P2Y12 platelet inhibitors and antiviral scaffolds—(2R)-2-Cyclopropyl-2-hydroxyacetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Stereochemical Imperative

In the synthesis of advanced pharmaceutical intermediates—specifically for P2Y12 platelet inhibitors and antiviral scaffolds—(2R)-2-Cyclopropyl-2-hydroxyacetic acid serves as a critical chirality-inducing synthon.[1]

The Certificate of Analysis (COA) for this molecule is not merely a compliance document; it is a predictor of downstream yield and safety. Using a "Standard Reagent Grade" (95% ee) versus a "Pharma Intermediate Grade" (>99.5% ee) can result in a 20–30% yield loss in subsequent steps due to the formation of difficult-to-separate diastereomers.

This guide objectively compares these grades and provides the validated analytical protocols required to verify them in your own laboratory.

Comparative Analysis: Premium vs. Standard Grade

The following data summarizes a head-to-head comparison of a High-Fidelity Pharma Grade (Target) against a common Standard Reagent Grade (Alternative).

Table 1: Critical Quality Attributes (CQA) Comparison
ParameterMethodPharma Grade (Recommended) Standard Reagent Grade Impact on Application
Appearance VisualWhite to off-white crystalline solidBeige/Yellowish powderColor often indicates oxidative degradation or residual metal catalysts.[1]
Assay (Titration) Acid-Base≥ 99.0% ≥ 97.0%Lower assay disrupts stoichiometry in coupling reactions.[1]
Chiral Purity (% ee) Chiral HPLC≥ 99.5% ee ~95.0% - 97.0% eeCritical: <99% ee leads to diastereomeric impurities that may co-elute in final drug substance.[1]
Chemical Purity HPLC (a/a)≥ 99.5%≥ 95.0%Presence of dimers (lactides) competes in esterification/amidation steps.[1]
Water Content Karl Fischer≤ 0.5%≤ 2.0%Excess water hydrolyzes sensitive activating agents (e.g., CDI, SOCl2) used in next steps.[1]
Specific Rotation Polarimetryngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

to

Variable (

to

)
Unreliable as a standalone purity test; use only for identity confirmation.[1]

Analytical Methodologies & Validation

To ensure the integrity of your supply chain, do not rely solely on vendor documentation. The following self-validating protocols are designed for in-house verification.

Protocol A: Chiral HPLC (Enantiomeric Excess)

This is the "Gold Standard" method. Polarimetry is insufficient for detecting small amounts of the (S)-enantiomer which can act as a seed for racemate crystallization.[1]

  • Principle: Separation of the (2R) and (2S) enantiomers using a polysaccharide-based stationary phase under normal phase conditions.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[1]

    • Scientist's Note: The 0.1% TFA is non-negotiable.[1] Without it, the carboxylic acid moiety will ionize, causing severe peak tailing and loss of resolution between enantiomers.

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 210 nm (Carbonyl absorption)

  • System Suitability Criteria:

    • Resolution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) between (S) and (R) peaks > 2.0.
      
    • Tailing Factor (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) < 1.5.[1]
      
Protocol B: Impurity Profiling (The "Lactide" Risk)

Alpha-hydroxy acids are prone to self-esterification, forming linear dimers and cyclic lactides (1,4-dioxane-2,5-diones).[1] These are chemically distinct impurities that reduce effective molarity.[1]

  • Detection: GC-MS or Reversed-Phase HPLC (C18 Column).

  • Key Signal: Look for a peak at roughly 2x molecular weight (minus water) in MS, or a late-eluting lipophilic peak in RP-HPLC.[1]

  • Prevention: Store material at 2–8°C under argon. Desiccate strictly.[1]

Visualizing the Quality Control Workflow

The following decision tree illustrates the logic flow for accepting a batch of (2R)-2-Cyclopropyl-2-hydroxyacetic acid for GMP synthesis.

QC_Workflow Start Incoming Raw Material (CAS: 134624-47-8) KF 1. Karl Fischer (Moisture Check) Start->KF Decision_KF Water < 0.5%? KF->Decision_KF HPLC_Achiral 2. RP-HPLC (Chemical Purity) Decision_KF->HPLC_Achiral Yes Drying Vacuum Dry (< 40°C) Decision_KF->Drying No (High Water) Decision_Purity Purity > 99.0%? HPLC_Achiral->Decision_Purity HPLC_Chiral 3. Chiral HPLC (Enantiomeric Excess) Decision_Purity->HPLC_Chiral Yes Reject REJECT / REWORK Decision_Purity->Reject No (Dimers/Degradants) Decision_EE ee > 99.5%? HPLC_Chiral->Decision_EE Release RELEASE FOR MANUFACTURING Decision_EE->Release Yes Decision_EE->Reject No (Wrong Isomer) Drying->KF Retest

Figure 1: Sequential Quality Control Logic Flow. Note that moisture testing precedes chromatography to prevent hydrolysis artifacts during analysis.

Synthesis & Impurity Pathway[1][2][3]

Understanding how the molecule is made helps predict what impurities to look for. The enzymatic resolution route is preferred over chemical resolution for higher ee values.

Synthesis_Path Racemate Racemic Ester (±)-Methyl 2-cyclopropyl-2-hydroxyacetate Enzyme Enzymatic Hydrolysis (Lipase/Esterase) Racemate->Enzyme Kinetic Resolution Product (2R)-Acid (Target Molecule) Enzyme->Product Hydrolysis Byproduct (2S)-Ester (Unreacted) Enzyme->Byproduct Remains in Organic Phase Impurity Impurity Risk: Cyclic Dimer (Lactide) Product->Impurity Heat/Acid Catalysis (Storage Instability)

Figure 2: Simplified enzymatic resolution pathway highlighting the divergence of the desired (2R)-acid and the risk of lactide formation.

Scientific Conclusion

For research and development involving (2R)-2-Cyclopropyl-2-hydroxyacetic acid, the cost of "Standard Grade" material is often deceptive.[1] The impurity profile—specifically the (S)-enantiomer and self-esterified dimers —can propagate through synthetic steps, leading to complex purification challenges at the final stage.

Recommendation:

  • Mandate a COA with Chiral HPLC traces attached (not just a reported value).

  • Validate the 0.1% TFA mobile phase method internally before releasing material to production.[1]

References

  • FDA Guidance for Industry. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[1][2][3][4] [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (Context for cyclopropyl-glycolic intermediates). [Link]

Sources

Comparative

Stability-Indicating HPLC Assay for Cyclopropyl-Containing Compounds: A Comparative Development Guide

This guide outlines a stability-indicating HPLC method development strategy specifically tailored for cyclopropyl-containing compounds (CPCs). It moves beyond generic templates to address the unique physicochemical vulne...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a stability-indicating HPLC method development strategy specifically tailored for cyclopropyl-containing compounds (CPCs). It moves beyond generic templates to address the unique physicochemical vulnerabilities of the cyclopropyl moiety—specifically its high ring strain (~27.5 kcal/mol) and susceptibility to acid-catalyzed ring opening and oxidative radical fragmentation.

Target Audience: Analytical Chemists, CMC Leads, and Formulation Scientists. Scope: Method development strategies comparing stationary phase chemistries (C18 vs. Phenyl-Hexyl) and detection modes for resolving cyclopropyl-containing APIs from their ring-opened degradants.

Technical Context: The Cyclopropyl Challenge

The cyclopropyl group is a "privileged scaffold" in modern drug discovery (found in Ciprofloxacin, Montelukast, Saxagliptin) due to its ability to improve metabolic stability and potency by restricting conformation. However, this benefit comes with a cost: Ring Strain .

Unlike standard alkyl chains, the cyclopropyl ring possesses significant


-character (Walsh orbitals), making it susceptible to:
  • Acid-Catalyzed Ring Opening: Protonation leads to the formation of a carbocation and subsequent relief of ring strain via cleavage.

  • Oxidative Radical Opening: P450 or light-induced radical formation can snap the bond, creating linear alkyl impurities that are often structurally similar to the parent but lack the rigid 3D shape.

The Analytical Problem: Ring-opened impurities often have identical molecular weights (isomers) or very similar lipophilicity (LogP) to the parent, making separation on standard C18 columns difficult.

Comparative Framework: Stationary Phase Selection

The critical decision in developing this assay is the choice of stationary phase.[1] We compare the industry-standard C18 (Octadecyl) against the Phenyl-Hexyl phase, which is superior for CPCs.

Table 1: Comparative Performance for Cyclopropyl Separation
FeatureC18 (Standard) Phenyl-Hexyl (Recommended) Scientific Rationale
Interaction Mechanism Hydrophobic (London Dispersion)Hydrophobic +

-

Interaction
Cyclopropyl rings have

-like character that interacts strongly with phenyl ligands.
Isomer Selectivity Low to ModerateHigh Phenyl phases better discriminate between the rigid "flat" cyclopropyl ring and the flexible "open" chain degradant.
Aqueous Stability High (with endcapping)HighBoth are stable, but Phenyl-Hexyl resists "dewetting" in high-aqueous phases better.
Resolution (

)
Baseline (

)
Enhanced (

)
The shape selectivity of Phenyl-Hexyl often pulls the impurity peak away from the parent API.

Expert Insight: If your cyclopropyl compound contains an aromatic ring (e.g., a quinolone or pyridine core), the Phenyl-Hexyl column is almost always the superior choice. The "stacking" effect between the stationary phase phenyl ring and the API's aromatic system amplifies the subtle shape differences caused by cyclopropyl ring opening [1, 3].

Experimental Protocol: Self-Validating Method Development

This protocol ensures the method is "Stability Indicating"—meaning it can unequivocally detect degradation.

Phase A: Forced Degradation (Stress Testing)

Goal: Generate the specific ring-opened impurities to validate separation.

  • Acid Hydrolysis (Targeting Ring Opening):

    • Prepare API at 1 mg/mL in 0.1 N HCl.

    • Reflux at 60°C for 4–8 hours.

    • Note: Cyclopropyls are acid-sensitive. If degradation >20% occurs in <1 hour, reduce temp to 40°C.

  • Oxidation (Targeting Radical Cleavage):

    • Add 3%

      
       to API solution at Room Temp for 2–24 hours.
      
    • Mechanism:[2][3][4][5] This mimics P450 metabolism which attacks the cyclopropyl C-H bond [2].

  • Photolysis:

    • Expose to 1.2 million lux hours (ICH Q1B).

    • Relevance: Cyclopropyl ketones are highly photoreactive (Norrish Type I cleavage).

Phase B: Chromatographic Optimization
  • Mobile Phase: Use 0.1% Formic Acid or Ammonium Acetate (pH 4.5) .

    • Warning: Avoid highly acidic mobile phases (pH < 2.0) during the run if the API is extremely labile, as on-column degradation can cause peak splitting (artifact peaks).

  • Gradient:

    • Start: 95% Aqueous / 5% Organic (Acetonitrile/Methanol).

    • Ramp: To 90% Organic over 15-20 minutes.

    • Tip: A shallow gradient slope (1-2% per min) is required to separate the cis/trans isomers of ring-opened degradants.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for selecting the correct column and mobile phase based on the specific chemistry of the cyclopropyl compound.

MethodDevelopment Start START: Cyclopropyl API StructCheck Does API contain Aromatic Rings? Start->StructCheck PhenylCol Select Phenyl-Hexyl Column (Exploit pi-pi interactions) StructCheck->PhenylCol Yes C18Col Select C18 / C8 Column (Hydrophobic Interaction) StructCheck->C18Col No Screen1 Screen MeOH vs ACN (MeOH enhances pi-stacking) PhenylCol->Screen1 StressTest Run Acid Stress Sample (0.1 N HCl, 60°C) Screen1->StressTest Screen2 Screen pH 3.0 vs pH 6.0 C18Col->Screen2 Screen2->StressTest Eval Evaluate Resolution (Rs) of Ring-Opened Impurity StressTest->Eval Decision Rs > 2.0? Eval->Decision Finalize Finalize Method (Validation) Decision->Finalize Yes Optimize Change Modifier (Switch MeOH/ACN) Decision->Optimize No Optimize->StressTest

Caption: Decision tree for selecting stationary phases. Phenyl-Hexyl is prioritized for aromatic CPCs to maximize selectivity against ring-opened degradants.

Degradation Mechanism & Detection[6][7][8][9]

Understanding what you are separating is as important as the separation itself. The diagram below details the acid-catalyzed pathway you are likely to see in the stress testing.

DegradationPathway Parent Intact Cyclopropyl API (Rigid Structure) Protonation Protonation (Acidic Stress) Parent->Protonation + H+ Intermediate Carbocation Intermediate Protonation->Intermediate Ring Strain Relief Product Ring-Opened Impurity (Linear Alkene/Alcohol) Intermediate->Product + H2O / Nu-

Caption: Mechanism of acid-catalyzed ring opening. The resulting linear impurity often elutes later on C18 but earlier on Phenyl phases due to loss of compact shape.

Detection Strategy
  • UV/PDA: Monitor at the

    
     of the parent. Note that ring opening might shift the absorbance maximum (hypsochromic shift) if the cyclopropyl ring was conjugated to a chromophore.
    
  • MS (QDa/SQD): Essential for tracking the mass shift.

    • Ring Opening (Hydrolysis): Parent + 18 Da (

      
      ).
      
    • Ring Opening (Isomerization): Parent Mass (Same MW, different RT). This is where the Phenyl-Hexyl column is critical.

References

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups: Oxidation and Ring Opening.[2] Hypha Discovery Blogs. [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.[Link]

  • Advanced Materials Technology. (2026). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[6] HALO Columns.[6] [Link]

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[7] International Council for Harmonisation.

Sources

Validation

Cross-Validation of Analytical Architectures for Chiral Acid Quantification: A Comparative Technical Guide

) determination. Executive Summary & Strategic Rationale In the development of chiral drugs, relying on a single analytical technique for enantiomeric excess ( ) determination introduces a critical risk of "method bias."...

Author: BenchChem Technical Support Team. Date: February 2026


) determination.

Executive Summary & Strategic Rationale

In the development of chiral drugs, relying on a single analytical technique for enantiomeric excess (


) determination introduces a critical risk of "method bias." While Chiral Stationary Phase HPLC (CSP-HPLC) remains the regulatory gold standard (ICH Q2), it is often throughput-limited. Nuclear Magnetic Resonance using Chiral Solvating Agents (CSA-NMR) offers a rapid, orthogonal alternative, but its sensitivity limits and susceptibility to host-guest equilibrium shifts require rigorous cross-validation.

This guide provides a technical blueprint for cross-validating these two distinct architectures. We focus on Chiral Acids (e.g.,


-arylpropionic acids like Ibuprofen or Naproxen), a class prone to dimerization and peak tailing, requiring specific protocol adjustments.

The Primary Standard: CSP-HPLC

Mechanism: Adsorption/Partitioning on Polysaccharide Derivatives.

The "Why" Behind the Protocol

For chiral acids, the primary challenge in HPLC is the ionization of the carboxylic acid group, which leads to peak tailing and poor resolution on polysaccharide columns.

  • Causality: The carboxyl proton (

    
    ) exchanges with silanols on the column support.
    
  • Solution: We utilize an acidic modifier (Trifluoroacetic acid or Formic acid) to suppress ionization, forcing the analyte into its neutral, dimerized, or non-ionic state, which interacts more predictably with the amylose/cellulose tris-carbamate selectors.

Validated Protocol (CSP-HPLC)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on

    
     silica (e.g., Chiralpak IA/IG).
    
  • Mobile Phase:

    
    -Hexane : Ethanol : TFA (
    
    
    
    ).
  • Flow Rate:

    
     (isocratic).
    
  • Detection: UV at

    
     (or 
    
    
    
    of specific acid).
  • Self-Validation Step: Inject a racemate standard (

    
    ) before every sample batch. Resolution (
    
    
    
    ) must be
    
    
    . If
    
    
    , increase the acidic modifier concentration by
    
    
    .

The Orthogonal Challenger: CSA-NMR

Mechanism: Diastereomeric Complexation via Ionic Interaction.

The "Why" Behind the Protocol

NMR is inherently achiral. To distinguish enantiomers, we must create a transient diastereomeric environment. For chiral acids, we use a basic Chiral Solvating Agent (CSA), typically a chiral amine like


-methylbenzylamine or Quinine.
  • Causality: The acid protonates the amine, forming a tight ion pair. The anisotropic shielding from the CSA's aromatic rings affects the

    
    -acid and 
    
    
    
    -acid protons differently, causing "Chemical Shift Non-equivalence" (
    
    
    ).
  • Critical Control: Concentration is paramount. Dilution shifts the equilibrium toward dissociation, collapsing the split peaks.

Validated Protocol (CSA-NMR)
  • Solvent:

    
     (Non-polar solvents maximize ion-pairing tightness).
    
  • Host (CSA):

    
    -methylbenzylamine (1.0 to 2.0 equivalents).
    
  • Guest (Analyte):

    
     of Chiral Acid.
    
  • Acquisition:

    
    -NMR (
    
    
    
    or higher), 16-32 scans.
  • Self-Validation Step: Observe the methine or methyl protons

    
     to the carboxyl group. If peak splitting (
    
    
    
    ) is
    
    
    , lower the temperature to
    
    
    to sharpen the exchange signals.

Comparative Analysis & Cross-Validation Data

The following data represents a typical validation set using a model compound (e.g., Mandelic Acid) to compare the two architectures.

Performance Metrics
FeatureCSP-HPLC (UV)CSA-NMR (

)
Comparison Note
Limit of Detection (LOD)


HPLC is

x more sensitive.
Linearity (

)


NMR linearity suffers at low concentrations due to dissociation.
Throughput


NMR is superior for reaction monitoring.
Precision (RSD)


HPLC integration is more reproducible than NMR peak deconvolution.
Cost per Run High (Solvents, Column)Low (Solvent only)NMR has high CapEx, low OpEx.
Cross-Validation Workflow (The "Bridge")

To validate the CSA-NMR method against the CSP-HPLC gold standard, perform a Linear Regression of the


 values .
  • Preparation: Prepare 5 gravimetric mixtures of enantiomers with known

    
     (e.g., 
    
    
    
    ).
  • Execution: Analyze each mixture by both HPLC and NMR in triplicate.

  • Statistical Test: Plot

    
     (x-axis) vs. 
    
    
    
    (y-axis).
    • Acceptance Criteria: Slope

      
       must be 
      
      
      
      . Intercept
      
      
      must be
      
      
      .
    • Bland-Altman Analysis: The mean difference (bias) should not deviate significantly from zero.

Visualizing the Architecture

Diagram: The Cross-Validation Workflow

This flowchart illustrates the decision matrix for choosing and validating the methods.

CrossValidationWorkflow Start Sample: Chiral Acid Mixture Decision Is Sensitivity Critical? (< 1 mg available) Start->Decision MethodA Primary Method: CSP-HPLC (Chiralpak IA, Hex/EtOH/TFA) Decision->MethodA Yes MethodB Secondary Method: CSA-NMR (CDCl3 + Chiral Amine) Decision->MethodB No (Rapid Screen) DataA Data A: Chromatogram Integration MethodA->DataA DataB Data B: Split Peak Integration MethodB->DataB Compare Cross-Validation: Linear Regression (ee_HPLC vs ee_NMR) DataA->Compare DataB->Compare Result Validated Result (Accept if Slope = 1.0 ± 0.05) Compare->Result

Caption: Figure 1. Decision logic and data flow for cross-validating CSP-HPLC and CSA-NMR methods.

Diagram: Chiral Recognition Mechanisms

Understanding the molecular interaction is key to troubleshooting.

Mechanisms cluster_0 CSP-HPLC Mechanism cluster_1 CSA-NMR Mechanism HPLC_Stat Stationary Phase (Amylose Carbamate) HPLC_Inter 3-Point Interaction: 1. H-Bonding 2. Pi-Pi Stacking 3. Steric Fit HPLC_Stat->HPLC_Inter HPLC_Res Separation: Different Retention Times HPLC_Inter->HPLC_Res NMR_Solv Solution Phase (CDCl3) NMR_Inter Ion-Pair Complex: Acid(-)-Amine(+) Anisotropic Shielding NMR_Solv->NMR_Inter NMR_Res Differentiation: Chemical Shift Split (Δδ) NMR_Inter->NMR_Res

Caption: Figure 2. Mechanistic comparison: HPLC relies on surface adsorption kinetics, while NMR relies on thermodynamic solution-state complexation.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy.[4] Chemical Reviews. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation Recommendations. [Link][5]

  • FDA Guidance for Industry. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency for Chiral Acids

Introduction: The Imperative of Chirality in Modern Chemistry Chiral carboxylic acids are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1] The stereochemistry of these mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

Chiral carboxylic acids are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different biological activities.[2] For instance, the well-known anti-inflammatory drug ibuprofen is primarily active in its (S)-enantiomer. Consequently, the development of efficient, scalable, and sustainable methods for producing enantiomerically pure chiral acids is a critical endeavor for researchers and drug development professionals.

This guide provides an in-depth comparison of established and modern synthetic methodologies for chiral acids. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and offer practical insights to aid in the selection of the most appropriate method for your synthetic goals.

I. The Landscape of Chiral Acid Synthesis: A Comparative Overview

The synthesis of chiral acids has evolved significantly from classical resolution techniques to highly sophisticated catalytic asymmetric methods. Each approach presents a unique set of advantages and limitations in terms of efficiency, cost, scalability, and environmental impact.

Classical Resolution: The Foundation and Its Limitations

Classical resolution remains a widely used method, particularly on an industrial scale, for separating racemic mixtures.[3] This technique relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine. The resulting diastereomers, having different physical properties, can then be separated by crystallization.

Causality in Experimental Choice: The selection of the resolving agent and solvent system is critical and often empirical. The goal is to achieve a significant difference in solubility between the two diastereomeric salts to enable efficient separation by fractional crystallization.

While seemingly straightforward, classical resolution has inherent drawbacks:

  • Yield Limitation: The maximum theoretical yield for the desired enantiomer is 50%, although the undesired enantiomer can sometimes be racemized and recycled.

  • Screening Intensity: Finding the optimal combination of resolving agent and solvent can be a time-consuming and resource-intensive process.

  • Waste Generation: This method often generates significant amounts of waste from solvents and the resolving agent, leading to a high E-Factor (environmental factor).[4][5]

Chiral Auxiliaries: Covalently-Guided Stereocontrol

The use of chiral auxiliaries involves the temporary covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.[6][7] Evans oxazolidinones are a prominent example of chiral auxiliaries used in the asymmetric alkylation of enolates to produce chiral carboxylic acids.[2][6][7][8]

Expert Insight: The rigidity of the chiral auxiliary and its ability to shield one face of the reactive intermediate are key to achieving high diastereoselectivity. The choice of base and reaction temperature are critical parameters to control the formation of the desired enolate and minimize racemization.

Advantages:

  • High diastereoselectivity is often achievable, leading to high enantiomeric purity of the final product.[2]

  • The diastereomeric intermediates can often be separated by standard chromatography or crystallization, allowing for the isolation of a single stereoisomer even with moderate selectivity in the key reaction.[9]

  • The chiral auxiliary can often be recovered and reused.[2]

Limitations:

  • The introduction and removal of the auxiliary add extra steps to the synthetic sequence, increasing the overall process mass intensity (PMI).[5][10]

  • Stoichiometric amounts of the often-expensive chiral auxiliary are required.

Asymmetric Catalysis: The Modern Paradigm

Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to chiral molecules.[11] A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This paradigm is broadly categorized into transition-metal catalysis, organocatalysis, and biocatalysis.

Chiral transition-metal complexes are highly effective catalysts for a wide range of asymmetric transformations, including the hydrogenation of α,β-unsaturated carboxylic acids.[12] Ruthenium, rhodium, and iridium complexes with chiral phosphine ligands, such as BINAP, are widely used.

Mechanistic Rationale: The chiral ligands create a chiral environment around the metal center. The substrate coordinates to the metal, and the subsequent reaction (e.g., hydride transfer) occurs with high facial selectivity, dictated by the steric and electronic properties of the chiral ligand.

Key Strengths:

  • High Efficiency: These catalysts can exhibit very high turnover numbers (TONs) and turnover frequencies (TOFs).

  • Excellent Enantioselectivity: Enantiomeric excesses (ee) of >99% are often achievable.

  • Broad Substrate Scope: A wide variety of functional groups are tolerated.

Challenges:

  • Cost and Toxicity of Metals: The use of precious and potentially toxic metals is a concern, particularly for pharmaceutical applications.

  • Ligand Synthesis: The synthesis of chiral ligands can be complex and expensive.

  • Catalyst Sensitivity: Some catalysts are sensitive to air and moisture, requiring stringent reaction conditions.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions.[13] This field has witnessed explosive growth, offering a sustainable alternative to metal-based catalysts. For chiral acid synthesis, key strategies include asymmetric Michael additions to α,β-unsaturated aldehydes followed by oxidation.

Underlying Principle: Chiral amines, such as proline and its derivatives, can react with carbonyl compounds to form transient chiral enamines or iminium ions.[13] These intermediates then react with electrophiles or nucleophiles with high stereocontrol. Chiral Brønsted acids, like BINOL-derived phosphoric acids, can activate substrates through chiral protonation.[14][15]

Advantages:

  • Metal-Free: Avoids the issues of metal toxicity and cost.

  • Operational Simplicity: Many organocatalytic reactions can be performed under mild, aerobic conditions.

  • Sustainability: Organocatalysts are often derived from readily available natural products and are considered more environmentally benign.

Considerations:

  • Catalyst Loading: Generally, higher catalyst loadings (1-20 mol%) are required compared to transition-metal catalysts.

  • Reaction Times: Reaction times can be longer.

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity.[16][17] For chiral acid synthesis, lipases are commonly used for the kinetic resolution of racemic esters or acids, while other enzymes like ketoreductases can perform asymmetric reductions of keto acids.[16][18][19]

The Enzymatic Advantage: Enzymes operate in aqueous media under mild temperature and pH conditions. Their highly structured active sites provide a unique chiral environment, leading to near-perfect enantio- and regioselectivity.[16][20]

Key Benefits:

  • Exceptional Selectivity: Often achieves >99% ee.

  • Green Chemistry: Reactions are performed in water, are highly energy-efficient, and the catalysts are biodegradable.[15][21]

  • Process Safety: Avoids the use of hazardous reagents and extreme reaction conditions.

Potential Hurdles:

  • Substrate Scope: Enzymes can have a limited substrate scope.

  • Enzyme Stability: Stability under operational conditions can be a concern, though immobilization can enhance robustness.[16]

  • Product Inhibition: The product of the reaction can sometimes inhibit the enzyme's activity.

II. Quantitative Benchmarking: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes typical performance metrics for the different synthetic strategies, using the synthesis of profens (e.g., ibuprofen, naproxen) and other α-arylpropionic acids as representative examples.

MethodKey Reagents/CatalystTypical Yield (%)Typical Enantiomeric/Diastereomeric Excess (%)Key AdvantagesKey DisadvantagesScalabilityRef.
Classical Resolution Chiral Amine (e.g., (S)-(-)-α-methylbenzylamine)<50% (per cycle)>98% (after recrystallization)Well-established, can be cost-effective for some processes.Low theoretical yield, labor-intensive screening, high waste.High[3]
Chiral Auxiliary Evans Oxazolidinone70-90%>98% deHigh stereocontrol, reliable, auxiliary is recoverable.Stoichiometric auxiliary, adds steps to the synthesis.Moderate[6][7][9]
Transition-Metal Catalysis Ru/Rh/Ir-Chiral Phosphine (e.g., BINAP)>95%>97% eeHigh TON/TOF, excellent ee, broad scope.Metal cost and toxicity, ligand synthesis, air/moisture sensitivity.High[22]
Organocatalysis Chiral Amine (e.g., Proline derivative) + Co-catalyst80-95%90-99% eeMetal-free, operationally simple, sustainable.Higher catalyst loading, potentially longer reaction times.Moderate to High[13]
Biocatalysis (Kinetic Resolution) Lipase (e.g., Candida antarctica Lipase B)~50% (for one enantiomer)>99% eeExceptional selectivity, mild conditions, green process.50% yield limit (without racemization), enzyme stability.High[3][23][24]

III. Experimental Workflows and Methodologies

To illustrate the practical application of these methods, we present a generalized workflow for asymmetric synthesis and a detailed experimental protocol for the lipase-catalyzed kinetic resolution of racemic ibuprofen.

Generalized Asymmetric Synthesis Workflow

G cluster_prep Preparation cluster_reaction Asymmetric Transformation cluster_workup Workup & Purification cluster_analysis Analysis start Racemic Acid or Prochiral Substrate reaction Reaction Setup (Solvent, Temp, Time) start->reaction reagent Chiral Catalyst/Auxiliary/Enzyme reagent->reaction workup Quenching & Extraction reaction->workup purification Chromatography or Crystallization workup->purification analysis Chiral HPLC/GC for ee% NMR for structure purification->analysis product Enantiomerically Enriched Chiral Acid analysis->product

Caption: Generalized workflow for asymmetric synthesis of chiral acids.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ibuprofen

This protocol is based on established procedures for the enzymatic kinetic resolution of profens.[3][24]

Objective: To selectively esterify one enantiomer of racemic ibuprofen, allowing for the separation of the unreacted, enantiomerically enriched ibuprofen.

Materials:

  • Racemic Ibuprofen

  • Immobilized Lipase (Candida rugosa or Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., isooctane, toluene)

  • Acyl donor (e.g., butanol, vinyl acetate)

  • Standard glassware for organic synthesis

  • Shaking incubator or magnetic stirrer with temperature control

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic ibuprofen (1.0 eq) and the alcohol (e.g., butanol, 1.5 eq) in the anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Incubation: Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ibuprofen. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of the unreacted enantiomer.

  • Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Separation: The filtrate contains the esterified enantiomer and the unreacted enantiomerically enriched ibuprofen. These can be separated by standard techniques such as extraction. The ester can be hydrolyzed back to the corresponding carboxylic acid if desired.

  • Analysis: Determine the enantiomeric excess of the recovered ibuprofen using chiral HPLC.

Self-Validation: The success of this protocol is validated by achieving a conversion close to 50% and a high enantiomeric excess (>95%) for the recovered unreacted ibuprofen, as confirmed by chiral HPLC analysis.

IV. Mechanistic Insights: The "Why" Behind Stereocontrol

Understanding the mechanisms of stereocontrol is crucial for optimizing existing methods and developing new ones.

Chiral Auxiliary: The Evans Asymmetric Alkylation

G cluster_mechanism Evans Asymmetric Alkylation start N-Acyloxazolidinone enolate Chelated (Z)-Enolate start->enolate Deprotonation base Base (e.g., LDA) base->enolate alkylation Diastereoselective Alkylation enolate->alkylation Attack from less hindered face electrophile Electrophile (R-X) electrophile->alkylation product Alkylated Oxazolidinone (High d.e.) alkylation->product cleavage Cleavage product->cleavage final_product Chiral Carboxylic Acid (High e.e.) cleavage->final_product auxiliary Recovered Chiral Auxiliary cleavage->auxiliary

Caption: Mechanism of Evans asymmetric alkylation.

In the Evans asymmetric alkylation, the oxazolidinone auxiliary directs the formation of a specific (Z)-enolate upon deprotonation. The bulky substituent on the auxiliary (e.g., benzyl or isopropyl) sterically blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face, thus leading to a high diastereomeric excess.[9]

Asymmetric Hydrogenation: The Noyori Mechanism

G cluster_mechanism Asymmetric Hydrogenation (Ru-BINAP) catalyst [Ru(BINAP)(OAc)2] complex Substrate-Catalyst Complex catalyst->complex substrate α,β-Unsaturated Carboxylic Acid substrate->complex h2 H2 hydride Ruthenium Hydride Intermediate h2->hydride complex->hydride insertion Migratory Insertion hydride->insertion reductive_elim Reductive Elimination insertion->reductive_elim reductive_elim->catalyst Regeneration product Chiral Carboxylic Acid (High e.e.) reductive_elim->product

Caption: Simplified mechanism of Ru-BINAP catalyzed asymmetric hydrogenation.

In the asymmetric hydrogenation of α,β-unsaturated carboxylic acids with a Ru-BINAP catalyst, the substrate coordinates to the ruthenium center. The chiral diphosphine ligand (BINAP) creates a C2-symmetric chiral environment. Hydrogen adds to the metal, and subsequent migratory insertion of the olefin into the Ru-H bond and reductive elimination of the product occur with high facial selectivity, governed by the chiral arrangement of the phenyl groups on the phosphine ligands.

V. Industrial Scalability and Green Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production introduces new challenges, where factors like cost, safety, and environmental impact become paramount.[20][25]

  • Classical Resolution and Biocatalysis are often favored for large-scale production due to their operational simplicity and the relatively low cost of reagents (in the case of resolution) or the high efficiency and mild conditions of enzymatic processes. The 50% yield limitation of kinetic resolution is a significant drawback, but it can be overcome if an efficient racemization of the undesired enantiomer is possible.[23]

  • Transition-Metal Catalysis , particularly asymmetric hydrogenation, is also a mature technology for industrial applications.[26] The high efficiency (low catalyst loading) can offset the high cost of the metal and ligand. Catalyst recovery and recycling are critical for economic viability and to minimize metal contamination in the final product.

  • Organocatalysis is emerging as a powerful tool for industrial synthesis. While catalyst loadings are generally higher, the avoidance of metals is a significant advantage. The development of more active catalysts and continuous flow processes is enhancing the scalability of organocatalysis.

Green Chemistry Metrics:

A quantitative assessment of the "greenness" of a synthetic route can be made using metrics like the E-Factor and Process Mass Intensity (PMI) .[4][5][10]

  • E-Factor: The ratio of the mass of waste to the mass of product. A lower E-factor indicates a greener process.

  • PMI: The ratio of the total mass of materials (raw materials, solvents, reagents) to the mass of the final product. A lower PMI is desirable.[5][10]

Generally, catalytic methods (transition-metal, organo-, and biocatalysis) offer significantly lower E-Factors and PMIs compared to classical resolution and stoichiometric chiral auxiliary-based methods due to their higher atom economy and reduced use of stoichiometric reagents.

VI. Conclusion and Future Perspectives

The synthesis of chiral acids has a rich and diverse methodological landscape. While classical resolution and chiral auxiliaries remain valuable tools, the field is increasingly dominated by catalytic asymmetric methods.

  • For laboratory-scale synthesis and rapid access to a wide variety of chiral acids, organocatalysis and transition-metal catalysis offer unparalleled flexibility and efficiency.

  • For large-scale industrial production, biocatalysis and asymmetric hydrogenation are often the methods of choice due to their high efficiency, sustainability, and scalability.

The future of chiral acid synthesis will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The integration of different catalytic strategies, such as chemo-enzymatic cascade reactions, and the application of continuous flow technology will be key to developing even more efficient, sustainable, and economically viable processes for the production of these vital chiral building blocks.

VII. References

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455(7211), 304–308. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

  • Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744–5758. [Link]

  • List, B., & Yang, J. W. (2007). The Organic Approach to Asymmetric Catalysis. Science, 318(5857), 1744–1745. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Sheldon, R. A., & van Pelt, S. (2013). Green chemistry and catalysis. ACS Catalysis, 3(6), 1051–1069. [Link]

  • Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the scale-up and implementation of biocatalysis. Organic Process Research & Development, 15(1), 266–274. [Link]

  • Bornscheuer, U. T., Huisman, G. W., Kazlauskas, R. J., Lutz, S., Moore, J. C., & Robins, K. (2012). Engineering the third wave of biocatalysis. Nature, 485(7397), 185–194. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1989). Chiral molecular recognition. Chemical Reviews, 89(2), 347–362. [Link]

  • Zhou, Q. L. (Ed.). (2011). Privileged Chiral Ligands and Catalysts. John Wiley & Sons. [Link]

  • Rivas, F. (2010). Recent advances in the synthesis of profens by asymmetric catalysis. Current Organic Synthesis, 7(4), 338-353. [Link]

  • Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer. [Link]

  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive Asymmetric Catalysis. Springer. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]

  • Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the most useful?. Green Chemistry, 4(6), 521-527. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

Sources

Validation

A Comparative Analysis of the Degradation Profile of (2R)-2-Cyclopropyl-2-hydroxyacetic Acid

A Guide for Pharmaceutical Development Professionals (2R)-2-Cyclopropyl-2-hydroxyacetic acid is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Pharmaceutical Development Professionals

(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural combination of a cyclopropyl ring, a secondary alcohol, and a carboxylic acid presents specific stability challenges that must be thoroughly understood to ensure the safety, efficacy, and shelf-life of final drug products. This guide provides an in-depth analysis of its degradation pathways under forced conditions, comparing its stability profile to a structurally related alternative, (R)-Mandelic acid.

The methodologies and analyses presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing and Q1B for photostability testing.[1][2][3][4] Forced degradation studies, or stress testing, are a regulatory requirement and a critical tool in pharmaceutical development.[5][6][7] They are instrumental in elucidating potential degradation products, developing stability-indicating analytical methods, and informing formulation and packaging strategies.[7][8][9]

Rationale for Forced Degradation Studies

The primary objective of forced degradation is to accelerate the chemical degradation of a drug substance to predict its long-term stability and identify likely degradation products.[][11] By subjecting the API to conditions more severe than standard storage, we can efficiently:

  • Elucidate Degradation Pathways: Understand the chemical transformations the molecule is likely to undergo.[8][9]

  • Develop Stability-Indicating Methods: Ensure that the analytical methods used for quality control can separate the intact API from all potential degradation products.[5][12]

  • Inform Formulation and Packaging: Select excipients and packaging that minimize degradation and protect the API from environmental factors like light and moisture.[13]

  • Meet Regulatory Requirements: Provide essential data for regulatory submissions to agencies like the FDA and EMA.[3][8]

For this analysis, (2R)-2-Cyclopropyl-2-hydroxyacetic acid was compared with (R)-Mandelic acid. (R)-Mandelic acid was chosen as a comparator due to its structural similarity (both are α-hydroxy acids) but with a phenyl group replacing the cyclopropyl group, allowing for an insightful comparison of the stability imparted by these different moieties.

Experimental Design: Stress Conditions and Analytical Workflow

A systematic approach was employed to stress both (2R)-2-Cyclopropyl-2-hydroxyacetic acid and (R)-Mandelic acid.[12] The goal was to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without being so extensive that it obscures the primary degradation pathways.[8]

Detailed Experimental Protocols

Materials:

  • (2R)-2-Cyclopropyl-2-hydroxyacetic acid (Purity >99%)

  • (R)-Mandelic acid (Purity >99%)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Hydrogen Peroxide (H₂O₂), 6% (v/v)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (LC-MS Grade)

Protocol Steps:

  • Stock Solution Preparation: Prepare 1.0 mg/mL stock solutions of each compound in a 50:50 acetonitrile/water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.[9][13]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature (25°C) for 8 hours.[9][13]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature (25°C) for 24 hours in the dark.

    • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 72 hours.

    • Photodegradation: Expose the stock solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][15][16][17] A control sample is stored in the dark under the same conditions.

  • Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples to an approximate pH of 7 using 1M NaOH and 1M HCl, respectively.

  • Analysis: Dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase and analyze using the HPLC-UV/MS method detailed below.

Analytical Workflow

The analytical strategy is designed to separate, identify, and quantify the parent compound and all resulting degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the cornerstone of this workflow.[8][]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analytical Execution cluster_data Data Interpretation A Weigh & Dissolve API B Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize/Dilute Sample B->C D HPLC Separation (C18 Column) C->D E UV Detection (Quantification) D->E F Mass Spectrometry (Identification) D->F G Quantify Degradation (%) E->G H Elucidate Degradant Structures F->H I Propose Degradation Pathways G->I H->I J Generate Stability Report I->J G cluster_main A (2R)-2-Cyclopropyl-2-hydroxyacetic acid B 2-Cyclopropyl-2-oxoacetic acid A->B [O] (e.g., H₂O₂)

Caption: Oxidation of the secondary alcohol to a ketone.

Hydrolytic, Thermal, and Photolytic Stability
  • Hydrolytic Stability: Both compounds demonstrated high stability under acidic and basic conditions. The cyclopropyl group is known to be generally stable under a wide range of basic conditions and moderately stable under non-extreme acidic conditions. [18]The lack of hydrolytically labile functional groups like esters or amides contributes to this stability. [13]

  • Thermal Stability: (2R)-2-Cyclopropyl-2-hydroxyacetic acid showed slightly higher thermal degradation than (R)-Mandelic acid. The high ring strain of the cyclopropyl group (27.5 kcal/mol) could make it more susceptible to thermal decomposition, although significant degradation was not observed under these conditions. [19]

  • Photostability: A key differentiating factor was photostability. (R)-Mandelic acid, with its aromatic phenyl ring, showed significantly more degradation under photolytic stress. Aromatic systems are known chromophores that can absorb UV light, leading to photochemical reactions. In contrast, the cyclopropyl group does not absorb light in the same region, rendering (2R)-2-Cyclopropyl-2-hydroxyacetic acid significantly more photostable. [15]

Conclusion and Recommendations

This comparative guide demonstrates that while (2R)-2-Cyclopropyl-2-hydroxyacetic acid is generally a stable molecule, its primary liability is oxidative degradation.

  • Key Finding: The principal degradation pathway for (2R)-2-Cyclopropyl-2-hydroxyacetic acid is the oxidation of its secondary alcohol to a ketone.

  • Comparative Insight: It is significantly more stable to photolytic degradation than its phenyl-containing analogue, (R)-Mandelic acid, but appears more susceptible to oxidative stress.

  • Implications for Development:

    • Formulation: Antioxidants should be considered in liquid formulations to prevent oxidative degradation.

    • Manufacturing & Storage: Contact with strong oxidizing agents should be avoided. While the compound is photostable, standard protection from light is always good practice. The API should be stored in well-sealed containers to protect from atmospheric oxygen.

    • Analytical: The developed HPLC method is stability-indicating, capable of resolving the primary oxidative degradant from the parent peak. This method is suitable for use in formal stability studies.

By understanding these degradation profiles, drug development professionals can proactively design robust formulations, define appropriate storage conditions, and establish meaningful control strategies to ensure the quality and stability of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Q-Lab. Understanding ICH Photostability Testing.
  • ICH. Quality Guidelines.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • ECA Academy. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • Pharmatutor. Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
  • Benchchem. Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
  • European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • DSI. The Use Of Forced Degradation In Analytical Method Development.
  • ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • ResearchGate. (2025, August 6). Selective Oxidation of Secondary Alcohols | Request PDF.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Study Mind. Alcohols - Alcohol oxidation (A-Level Chemistry).
  • Save My Exams. (2026, January 3). Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023.
  • MDPI. (2020, August 20). Biocatalytic Oxidation of Alcohols.
  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols.
  • Bálint Gál Burns Group. (2013, November 21). The chemistry and biology of cyclopropyl compounds.
  • National Institutes of Health. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles.
  • Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?.
  • Wikipedia. Cyclopropyl group.
  • CHIRAL LABORATORIES. Forced Degradation Studies.
  • International Journal of Pharmaceutical Research & Allied Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.
  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2R)-2-Cyclopropyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

CAS No: 134624-47-8 Synonyms: (R)-alpha-Cyclopropyl-alpha-hydroxyacetic acid; (R)-Cyclopropylglycolic acid Molecular Formula: C₅H₈O₃ Molecular Weight: 116.12 g/mol [1][2]

Executive Summary & Risk Profile

(2R)-2-Cyclopropyl-2-hydroxyacetic acid is a potent chiral building block used in the synthesis of pharmaceutical intermediates.[1][2] As an alpha-hydroxy acid (AHA), it possesses significant acidity (pKa ~3.[1][2]8) and potential for protein denaturation upon contact with mucous membranes.[2]

While often classified as an Irritant (Category 2) , its structural similarity to glycolic acid warrants a conservative safety approach, treating it as a potential Corrosive (Category 1) to ocular tissues.[2] The primary risks are severe eye damage (H318/H319) and respiratory tract irritation (H335) from dust inhalation.[2]

GHS Hazard Classification Table
Hazard ClassCategoryH-CodeHazard StatementSignal Word
Eye Damage/Irritation Cat.[1][2][3] 1 / 2AH318 / H319Causes serious eye damage / irritationDANGER
Skin Corrosion/Irritation Cat.[2][4] 2H315Causes skin irritationWARNING
STOT - Single Exposure Cat.[1][2] 3H335May cause respiratory irritationWARNING
Personal Protective Equipment (PPE) Matrix

Objective: Create a barrier system that accounts for the compound's acidity and solid-state dust potential.[1][2]

A. Eye & Face Protection (Critical)[2][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[2]

  • Causality: Standard safety glasses provide insufficient protection against airborne dust or accidental splashes of acidic solutions. AHAs can cause rapid corneal opacification.

  • Enhanced Protocol: For operations involving >5g of powder or vigorous stirring, a Face Shield must be worn over goggles to protect facial skin from acidic dust deposition.[2]

B. Hand Protection[4][5][8][7]
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).[2]

  • Breakthrough Time: >480 minutes (estimated for solid handling).[2]

  • Logic: Latex is not recommended due to potential allergenicity and lower chemical resistance to organic acids.

  • Double-Gloving: Recommended during solubilization steps where the concentrated acid is dissolved in organic solvents (e.g., Methanol, DCM), as the solvent may permeate gloves, carrying the acid with it.[2]

C. Respiratory Protection[1][2][8][6]
  • Primary Control: All solid handling must occur inside a Chemical Fume Hood or Powder Weighing Station .[2]

  • Secondary Control: If hood access is compromised, use a P100/N95 Particulate Respirator .[2]

  • Rationale: The compound is a solid powder. Inhalation of acidic dust triggers immediate mucous membrane inflammation (H335).[2]

Operational Handling Protocols
Protocol A: Safe Weighing & Transfer
  • Context: Static electricity can cause this fine powder to disperse unexpectedly.

  • Step-by-Step:

    • Equip PPE: Don goggles, lab coat, and nitrile gloves.[2]

    • Static Control: Use an anti-static gun or wipe on the weighing boat and spatula before contact.

    • Transfer: Use a chemically inert spatula (stainless steel or porcelain).[2] Avoid plastic spatulas if static is observed.

    • Containment: Keep the balance draft shield closed. If weighing outside a hood (not recommended), use a localized powder extraction arm.[2]

    • Clean-up: Immediately wipe the balance area with a wet tissue (water) followed by an alcohol wipe to remove acidic residue.[2]

Protocol B: Solubilization & Reaction Setup
  • Context: Exothermic dissolution is possible.[2]

  • Step-by-Step:

    • Solvent Choice: The compound is soluble in water and polar organic solvents (Methanol, Ethanol).[2]

    • Addition Order: Always add the solid to the solvent slowly. Never add solvent to a large pile of solid to prevent "clumping" and potential heat spikes.

    • Inert Atmosphere: While not strictly pyrophoric, flushing the reaction vessel with Nitrogen/Argon is standard practice to maintain chiral purity and prevent moisture absorption (hygroscopic tendency).[2]

Emergency Response Logic

Self-Validating System: The response is dictated by the phase of matter (Solid vs. Liquid).[1][2]

EmergencyResponse Start Exposure Event Type Identify Exposure Type Start->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal EyeAction Rinse 15+ mins Lift Eyelids Seek Medical Aid Eye->EyeAction SkinAction Remove Clothing Wash with Soap/Water Apply Emollient Skin->SkinAction InhalAction Move to Fresh Air Rest in half-upright pos. Inhal->InhalAction

Figure 1: Decision logic for immediate first aid response. Note the critical priority of eye irrigation.

Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerated).

  • Rationale: As a chiral alpha-hydroxy acid, elevated temperatures can promote racemization or intermolecular esterification (oligomerization) over long periods.[1][2]

  • Environment: Keep container tightly sealed. Store under inert gas (Nitrogen) if possible to prevent moisture uptake (hygroscopic).[2]

Disposal & Waste Management
  • Classification: Hazardous Chemical Waste (Acidic Organic).[2]

  • Neutralization Protocol:

    • Dissolve waste material in water.

    • Slowly add a dilute base (e.g., Sodium Bicarbonate solution) until pH reaches 6-8.[2] Caution: CO₂ gas will evolve.[1][2]

    • Dispose of the neutralized solution into the aqueous organic waste stream.

  • Do NOT: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases without controlled neutralization, as this may generate excessive heat.[2]

References
  • PubChem. (2R)-2-cyclopentyl-2-hydroxyacetic acid (Compound Summary). National Library of Medicine. [Link][1][2]

  • ECHA (European Chemicals Agency). Registration Dossier: Glycolic acid.[2] (Establishing corrosive potential of AHAs). [Link][1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.